molecular formula C8H9NO3 B13422388 2-Amino-3-methoxybenzoic Acid-d3

2-Amino-3-methoxybenzoic Acid-d3

Cat. No.: B13422388
M. Wt: 170.18 g/mol
InChI Key: SXOPCLUOUFQBJV-FIBGUPNXSA-N
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Description

2-Amino-3-methoxybenzoic Acid-d3 is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

170.18 g/mol

IUPAC Name

2-amino-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3

InChI Key

SXOPCLUOUFQBJV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Amino-3-methoxybenzoic Acid-d3

Executive Summary

This compound (also known as 3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled derivative of the endogenous tryptophan metabolite, 3-methoxyanthranilic acid. It serves as a critical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise measurement of kynurenine pathway metabolites.

This guide details the physicochemical properties, synthesis, and analytical applications of this compound, specifically designed for researchers investigating neurodegenerative disorders, osteoporosis, and tryptophan metabolism.

Chemical Identity & Physicochemical Profile

The deuterated form typically carries the isotopic label on the methoxy group (


). This placement ensures metabolic stability and prevents deuterium loss through exchangeable protons (e.g., 

or

).
Structural Analysis
  • Systematic Name: 2-Amino-3-(methoxy-d3)benzoic acid[1][2][3]

  • CAS Number: 2377028-36-7[3][4]

  • Unlabeled CAS: 3177-80-8[1][2][4]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 170.18 g/mol (vs. 167.16 g/mol for unlabeled)[3][5]

Comparative Properties Table
PropertyUnlabeled (Light)Deuterated (Heavy, d3)Note
Appearance Off-white to yellow powderOff-white to yellow powderPhotosensitive
Solubility DMSO, Methanol, Dilute AcidDMSO, MethanolSparingly soluble in water
pKa (COOH) ~2.5~2.5Negligible isotope effect
pKa (NH3+) ~4.8~4.8Negligible isotope effect
Retention Time


Deuterium may cause slight RT shift (usually earlier)
Mass Shift MM + 3.018Resolved in MS/MS

Biological Context: The Kynurenine Pathway[7]

3-Methoxyanthranilic acid is a downstream metabolite of the kynurenine pathway, formed by the O-methylation of 3-hydroxyanthranilic acid (3-HAA). The ratio of 3-HAA to anthranilic acid (AA) is a significant biomarker in osteoporosis and neuroinflammation.

Pathway Diagram

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase AA Anthranilic Acid KYN->AA Kynureninase (Minor) MAA 3-Methoxyanthranilic Acid (Target Analyte) HAA->MAA O-Methylation (COMT?) QUIN Quinolinic Acid HAA->QUIN Oxidation

Figure 1: Position of 3-Methoxyanthranilic Acid within the Tryptophan metabolism pathway.

Synthesis & Manufacturing

The synthesis of this compound requires high isotopic purity (>99 atom% D). The most robust route involves the O-methylation of a protected 3-hydroxyanthranilic acid precursor using Iodomethane-d3.

Synthetic Route
  • Protection: Esterification of 3-Hydroxyanthranilic acid to protect the carboxylic acid.

  • Labeling: Nucleophilic substitution with Iodomethane-d3 (

    
    ) in the presence of a mild base (e.g., 
    
    
    
    ) in acetone or DMF.
  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis Workflow Diagram

Synthesis Start 3-Hydroxyanthranilic Acid Step1 Methyl 3-hydroxyanthranilate Start->Step1 MeOH / H+ Inter Methyl 2-amino-3-(methoxy-d3) benzoate Step1->Inter Alkylation Reagent Iodomethane-d3 (CD3I) + K2CO3 Reagent->Inter Final 2-Amino-3-methoxybenzoic Acid-d3 Inter->Final LiOH / H2O Hydrolysis

Figure 2: Synthetic route for the production of the d3-labeled standard.

Analytical Application: LC-MS/MS Protocol

The primary application of this compound is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability in biological samples (plasma, urine, CSF).

Preparation of Standards
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL). Store at -80°C.

  • Working Solution: Dilute stock to 1 µg/mL in 50% Methanol/Water.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma/urine to a tube.

  • Spike IS: Add 10 µL of Working IS Solution (final conc. ~200 ng/mL).

  • Precipitation: Add 200 µL cold Acetonitrile (with 0.1% Formic Acid). Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant into LC-MS/MS.

Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Analyte (Light) 168.1

150.1 (Loss of

)
15
Analyte (Light) 168.1

122.1 (Loss of

)
25
IS (Heavy - d3) 171.1

153.1 (Loss of

)
15
IS (Heavy - d3) 171.1

125.1 (Loss of

)
25

Note: Transitions should be optimized on the specific instrument platform.

Handling, Stability & Safety

  • Storage: -20°C or -80°C. Hygroscopic.

  • Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store in amber vials.

  • Solution Stability: Stable in DMSO for 6 months at -80°C. Aqueous dilutions should be prepared fresh.

  • Safety: Irritant. Wear gloves and safety glasses.[6][7] Avoid inhalation of powder.

References

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid | C8H9NO3.[1][2][6][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. Retrieved from [Link]

Sources

Role of 2-Amino-3-methoxybenzoic Acid-d3 in Tryptophan Metabolism Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Decoupling the Methylation Branch

In the complex landscape of Tryptophan (Trp) catabolism, the Kynurenine Pathway (KP) is the dominant route, processing over 95% of dietary tryptophan. While the neurotoxic potential of downstream metabolites like Quinolinic Acid (QUIN) and 3-Hydroxykynurenine (3-HK) is well-documented, the O-methylation branch—specifically the conversion of 3-Hydroxyanthranilic Acid (3-HAA) to 2-Amino-3-methoxybenzoic Acid (also known as 3-Methoxyanthranilic Acid, or 3-MeAA)—remains a critical, yet under-analyzed, metabolic shunt.

2-Amino-3-methoxybenzoic Acid-d3 serves as the essential Stable Isotope Labeled (SIL) Internal Standard for accurately quantifying this metabolite. Its application allows researchers to distinguish between the neurotoxic progression of the pathway (toward QUIN) and the methylation-based detoxification or alternative signaling routes. This guide details the technical application of this deuterated standard in high-sensitivity LC-MS/MS profiling.

Part 1: The Compound & The Pathway[1][2][3]

Chemical Identity and Isotopic Design
  • Analyte: 2-Amino-3-methoxybenzoic Acid (3-Methoxyanthranilic Acid).[1]

  • Internal Standard: this compound.[2][3]

  • Labeling Site: Typically, the deuterium atoms are located on the methoxy group (-OCD3). This placement ensures the label is retained during ionization but provides a mass shift of +3 Da (M+3), sufficient to avoid isotopic overlap with the natural M+0 isotope envelope.

The Metabolic Node: The 3-HAA Bifurcation

The critical utility of this compound lies in its position at the 3-Hydroxyanthranilic Acid (3-HAA) node. 3-HAA is a redox-active metabolite that can be:

  • Oxidized by 3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) to form unstable intermediates leading to Quinolinic Acid (neurotoxic, excitotoxic).

  • O-Methylated (likely via COMT or gut microbial enzymes) to form 2-Amino-3-methoxybenzoic Acid (3-MeAA).

Quantifying 3-MeAA using the d3-standard allows researchers to calculate the Methylation Index , a metric reflecting the tissue's capacity to shunt toxic 3-HAA into the stable methoxy pool.

Pathway Visualization

The following diagram illustrates the Kynurenine Pathway, highlighting the specific branch where this compound is applied.

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO1/TDO2 HK 3-Hydroxykynurenine (3-HK) Kyn->HK KMO HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA KYNU MeAA 2-Amino-3-methoxybenzoic Acid (3-MeAA) HAA->MeAA Methyltransferase (Detoxification/Shunt) QUIN Quinolinic Acid (QUIN) HAA->QUIN 3-HAO (Neurotoxic Route) PIC Picolinic Acid HAA->PIC Non-enzymatic rearrangement IS IS: this compound (Used for Quantification) IS->MeAA Co-elution in LC-MS

Caption: The 3-HAA bifurcation node. The d3-standard is used to quantify the green "Detoxification/Shunt" branch, distinguishing it from the red neurotoxic pathway.

Part 2: Technical Application (LC-MS/MS Protocol)

Why the -d3 Standard is Non-Negotiable

In metabolomics, "matrix effects" (ion suppression or enhancement) can alter signal intensity by >50%.

  • Causality: The d3-labeled standard has nearly identical physicochemical properties (pKa, hydrophobicity) to the endogenous analyte.

  • Self-Validation: It co-elutes (or elutes with a negligible deuterium isotope effect) with the target. Therefore, any suppression affecting the analyte affects the standard equally.

  • Result: The Ratio of (Analyte Area / IS Area) remains constant regardless of matrix interference, ensuring absolute quantification.

Experimental Workflow

This protocol is designed for plasma or tissue homogenates.

Step 1: Stock Preparation
  • IS Stock: Dissolve This compound in 50% Methanol/Water to 1 mg/mL. Store at -80°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 0.1% Formic Acid (in water). Freshly prepare.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (Plasma/Serum/Tissue Homogenate).

  • Add 20 µL of Working IS Solution (this compound). Crucial: Add IS before any extraction to account for recovery losses.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Parameters[4]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (2% B), 1-6 min (2% to 95% B), 6-8 min (95% B).

  • Ionization: ESI Positive Mode (ESI+). Note: Amino groups protonate well in positive mode.

Step 4: MRM Transitions (Example)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Amino-3-methoxybenzoic Acid 168.1150.1 (Loss of H2O)2515
168.1122.1 (Loss of COOH)2522
This compound 171.1 153.1 2515
171.1 125.1 2522

Note: Exact transitions must be optimized on your specific instrument. The +3 Da shift in Precursor and Product ions confirms the stability of the label.

Part 3: Data Interpretation & Biological Significance

Calculating the Methylation Index

Raw concentration data alone is often insufficient due to biological variability. The Methylation Index provides a normalized view of pathway flux.



  • Low Index: Suggests reduced methyltransferase activity or preferential shunting toward Quinolinic Acid (neurotoxicity risk).

  • High Index: Suggests active detoxification or potential upregulation of protective pathways.

Clinical & Research Relevance
  • Neuroinflammation: In conditions like depression or schizophrenia, the KP is often skewed toward QUIN. Using the d3-standard to detect low levels of the methylated metabolite can confirm if the "protective arm" is suppressed.

  • Gut Microbiota: Recent studies indicate that gut bacteria (e.g., Dictyophora) influence tryptophan metabolism. 2-Amino-3-methoxybenzoic acid levels in feces or serum can serve as a biomarker for specific microbial metabolic activity [1].

  • Biomarker Discovery: Differential levels have been observed in intestinal polyp formation, suggesting a role in cell proliferation or immune surveillance [2].

Part 4: Visualization of Analytical Logic

The following workflow demonstrates the self-validating nature of the Internal Standard method.

AnalyticalWorkflow Sample Biological Sample (Unknown [3-MeAA]) Mix Spike & Mix Sample->Mix IS Internal Standard (Known [d3-IS]) IS->Mix Extract Protein Precipitation (Losses occur here) Mix->Extract LCMS LC-MS/MS Analysis (Matrix Effects occur here) Extract->LCMS Result Absolute Quantitation Extract->Result Losses Cancelled Out Signal Area (Analyte) Area (IS) LCMS->Signal LCMS->Result Matrix Effects Cancelled Out Calc Ratio Calculation (Area_Analyte / Area_IS) Signal:f0->Calc Signal:f1->Calc Calc->Result

Caption: The d3-IS corrects for extraction losses and matrix effects because both the analyte and IS experience the exact same physical conditions.

References

  • Frontiers in Microbiology. (2023). Genome, transcriptome, and metabolome analyses provide new insights into the resource development in an edible fungus Dictyophora indusiata. Retrieved from [Link]

  • Scientific Reports (Nature). (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas.[5] Retrieved from [Link]

  • Journal of Neural Transmission. (1998). Effects of kynurenine metabolites on the electrocorticographic activity in the rat.[6] (Discusses the metabolic fate of 3-HAA to 3-methoxyanthranilic acid). Retrieved from [Link]

Sources

Technical Guide: 3-Methoxyanthranilic Acid vs. 3-Methoxyanthranilic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxyanthranilic acid (3-MAA) is a minor but biologically significant metabolite within the tryptophan-kynurenine pathway. While its non-deuterated form (


H) serves as a biomarker for specific metabolic dysregulations (e.g., in Streptomyces biosynthesis or specific mammalian pathologies), its deuterated isotopologue, 3-methoxyanthranilic acid-d3 (3-MAA-d3), is a synthetic construct designed exclusively for high-precision quantitative mass spectrometry.

This guide delineates the critical technical differences between these two molecules. It moves beyond basic structural definitions to explore the Deuterium Isotope Effect (DIE) on chromatography, the mechanics of ion suppression correction , and the specific fragmentation logic required for developing robust Multiple Reaction Monitoring (MRM) assays.

Part 1: Physicochemical Divergence

At a molecular level, the substitution of three hydrogen atoms with deuterium on the methoxy group creates subtle but measurable changes in physical properties. These differences drive the analytical utility of the d3 analog.

Structural Comparison
Feature3-Methoxyanthranilic Acid (Native)3-Methoxyanthranilic Acid-d3 (IS)
Formula


Exact Mass 167.0582 Da170.0771 Da
M+H Ion (

)
168.06171.08
Isotopic Label None (Natural Abundance)

(Methoxy-d3)
Lipophilicity BaselineSlightly Lower (

)
C-H/C-D Bond Length 1.09 Å (Average)1.08 Å (Shorter, Stiffer)
The Chromatographic Isotope Effect

In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly reduced retention times compared to their protium counterparts.[1]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the polarizability of the molecule and weakens the van der Waals forces interacting with the C18 stationary phase.

  • Impact on 3-MAA: Because the deuteration is on the methoxy group (peripheral) rather than the aromatic ring, the retention time shift (

    
    ) is typically minimal (< 0.1 min).
    
  • Analytical Consequence: This near-perfect co-elution is critical . It ensures the Internal Standard (d3) experiences the exact same matrix suppression/enhancement events as the analyte (native) at the electrospray ionization (ESI) source.

Part 2: Mass Spectrometry & Fragmentation Logic

The primary utility of 3-MAA-d3 is to serve as a normalization factor in LC-MS/MS. To do this effectively, the mass spectrometer must be programmed to distinguish the two isotopologues without "cross-talk."

Fragmentation Pathways (MRM Transitions)

The methoxy group is stable, but the carboxyl group is labile. The following transitions are standard for quantification.

Native 3-MAA Transitions:

  • Quantifier:

    
     (Loss of 
    
    
    
    , common in ortho-amino acids).
  • Qualifier:

    
     (Loss of 
    
    
    
    , decarboxylation).

Deuterated 3-MAA-d3 Transitions:

  • Quantifier:

    
     (Retains d3 label, loss of 
    
    
    
    ).
  • Qualifier:

    
     (Retains d3 label, loss of 
    
    
    
    ).

Critical Check: Ensure your collision energy (CE) does not fragment the methoxy group itself. If the methoxy group is lost (loss of -OCH3 or -OCD3), both molecules might yield the same core fragment (anthranilic acid radical), leading to false positives.

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Biological Sample (Contains Native 3-MAA) Spike Spike IS (Add 3-MAA-d3) Sample->Spike 10 µL Extract Protein Precipitation (MeOH/AcN) Spike->Extract Mix LC LC Separation (C18 Column) Extract->LC Inject Supernatant ESI ESI Source (Ionization) LC->ESI Co-elution MS1 Q1 Filter (Select Parent Ions) ESI->MS1 168 & 171 m/z CID Q2 Collision (Fragmentation) MS1->CID MS2 Q3 Filter (Select Product Ions) CID->MS2 150 & 153 m/z Data Ratio Calculation (Area Native / Area d3) MS2->Data

Caption: Figure 1. Self-validating LC-MS/MS workflow. The co-elution of Native and d3 analog at the ESI source allows the d3 to correct for matrix effects in real-time.

Part 3: Experimental Protocols

Protocol A: Preparation of Internal Standard (Stock Solution)

Objective: Create a stable 3-MAA-d3 stock that prevents isotopic scrambling.

  • Weighing: Accurately weigh 1.0 mg of 3-Methoxyanthranilic acid-d3 (isotopic purity >99 atom % D).

  • Solvent Choice: Dissolve in Methanol (LC-MS grade) . Avoid protic solvents with extreme pH, which could theoretically promote deuterium exchange over long periods, although the methoxy-D is generally stable.

  • Concentration: Prepare a 1 mg/mL (1000 ppm) primary stock.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 6-12 months.

  • Working Solution: Dilute to 100 ng/mL in water/methanol (50:50) daily.

Protocol B: Quantitative Extraction from Plasma

Objective: Extract 3-MAA while removing proteins that foul the MS source.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of 3-MAA-d3 Working Solution (100 ng/mL). Vortex for 10 seconds.

    • Why: Spiking before extraction compensates for recovery losses during the precipitation step.

  • Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex for 1 min, then incubate at -20°C for 10 mins.

  • Centrifuge: Spin at 14,000 x g for 10 mins at 4°C.

  • Transfer: Move supernatant to an LC vial.

  • Injection: Inject 5 µL onto the LC-MS/MS.

Part 4: Biological Context (The Kynurenine Pathway)[3]

While the d3 analog is a tool, understanding the native molecule's origin is essential for interpreting data. 3-MAA is not the primary highway of tryptophan metabolism but a specific branch.

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO AA Anthranilic Acid KYN->AA Kynureninase HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA KMO MAA 3-Methoxyanthranilic Acid (Native Biomarker) AA->MAA Methyltransferase (Minor/Microbial) HAA->MAA O-Methylation CA Cinnabarinic Acid HAA->CA Oxidation

Caption: Figure 2. Metabolic position of 3-MAA. It is formed via methylation of Anthranilic acid or 3-HAA, often serving as a dead-end metabolite or precursor to cinnabarinic acid derivatives.

Part 5: Troubleshooting & Integrity Checks

Cross-Talk Evaluation

Before running samples, you must verify that your d3 standard does not contain d0 (native) impurities.

  • Test: Inject a high concentration of 3-MAA-d3 (e.g., 1 µg/mL) and monitor the native transition (168 -> 150).

  • Acceptance Criteria: The signal in the native channel must be < 0.1% of the d3 signal. If it is higher, your "standard" will artificially inflate your analyte concentration.

Scrambling

Avoid acidic heating. While aryl-methoxy deuteriums are stable, exposure to strong acids at high heat (


C) during hydrolysis steps (if used) can lead to H/D exchange.

References

  • PubChem. (2023). 3-Methoxyanthranilic acid | C8H9NO3.[2] National Library of Medicine. [Link]

  • ResearchGate. (2020). Development and Validation of an LC–MS-MS Method for the Quantification of Cyanate in Rat Plasma. (Demonstrates anthranilic acid derivatization workflows). [Link]

  • Shimadzu. (2023). LC/MS/MS MRM Library for Metabolites. [Link]

Sources

Technical Whitepaper: Molecular Weight & Isotopic Distribution of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methoxybenzoic Acid-d3 (3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled analog of the tryptophan metabolite 3-methoxyanthranilic acid. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly within LC-MS/MS workflows targeting the kynurenine pathway.

By incorporating three deuterium atoms—typically on the methoxy methyl group—this compound exhibits a mass shift of +3.019 Da relative to the unlabeled parent. This shift is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry while retaining identical chromatographic retention properties, ensuring high-precision normalization of matrix effects and ionization variability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The deuterated form is chemically equivalent to the parent compound in terms of reactivity and lipophilicity but distinct in mass.

PropertyUnlabeled ParentDeuterated Analog (d3)
Common Name 3-Methoxyanthranilic Acid3-Methoxyanthranilic Acid-d3
IUPAC Name 2-Amino-3-methoxybenzoic acid2-Amino-3-(trideuteromethoxy)benzoic acid
CAS Number 3177-80-8 (Parent)Varies by supplier (Custom Synthesis)
Chemical Formula C₈H₉NO₃C₈H₆D₃NO₃
Structure Description Anthranilic acid core with -OCH₃ at C3Anthranilic acid core with -OCD₃ at C3
pKa (Acid) ~4.8 (Carboxylic acid)~4.8 (Negligible isotope effect)
LogP 1.6~1.58 (Slightly lower due to C-D bond)
Structural Integrity Note

The d3-labeling is located on the methyl group of the ether linkage (-OCD₃). This position is metabolically stable and non-exchangeable in protic solvents, unlike the amino (-NH₂) or carboxylic (-COOH) protons, ensuring the mass tag remains intact during extraction and ionization.

Molecular Weight & Isotopic Analysis

Accurate mass spectrometry requires precise calculation of the monoisotopic mass to set quadrupole filters (Q1/Q3) correctly.

Exact Mass Calculation

Using standard atomic weights:

  • Carbon (¹²C): 12.000000

  • Hydrogen (¹H): 1.007825

  • Deuterium (²H): 2.014102

  • Nitrogen (¹⁴N): 14.003074

  • Oxygen (¹⁶O): 15.994915

Unlabeled Parent (C₈H₉NO₃)

Monoisotopic Mass:  167.0582 Da
Deuterated Analog (C₈H₆D₃NO₃)

Monoisotopic Mass:  170.0771 Da

Mass Shift (Δ): +3.0189 Da

Isotopic Distribution Pattern

In high-resolution MS (HRMS), the d3 analog will show a distinct isotopic envelope. The "M+0" peak of the d3 analog corresponds to the "M+3" region of the parent, effectively removing interference.

  • Parent (M+0): 167.0582 (100%)

  • d3 Analog (M+0): 170.0771 (100%)

  • d3 Analog (M+1): ~171.08 (Due to ¹³C natural abundance ~8.8%)

Mass Spectrometry Workflow (LC-MS/MS)

The following protocol outlines the Multiple Reaction Monitoring (MRM) setup for quantifying 3-methoxyanthranilic acid using the d3 internal standard.

Ionization Source Parameters
  • Mode: Positive Electrospray Ionization (ESI+)

  • Rationale: The aniline amine group is easily protonated (

    
    ).
    
  • Capillary Voltage: 3.0 - 3.5 kV

  • Source Temp: 350°C (Compound is thermally stable)

MRM Transitions

The fragmentation pathway typically involves the loss of the carboxylic acid group (neutral loss of CO₂ or H₂O+CO) or the loss of the methyl/methoxy radical.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Analyte 168.1 (

)
150.115Loss of H₂O (Dehydration)
Analyte 168.1122.125Loss of H₂O + CO (Formic acid equivalent)
IS (d3) 171.1 (

)
153.1 15Loss of H₂O (Retains d3 label)
IS (d3) 171.1 125.1 25Loss of H₂O + CO (Retains d3 label)

Critical Note: Ensure the d3 label is not lost during fragmentation. Since the label is on the methoxy group (position 3) and the primary fragmentation involves the carboxylic acid (position 1), the d3 tag is preserved in the daughter ions, maintaining the +3 Da shift.

Visualizing the Fragmentation Pathway[9][11]

The following diagram illustrates the parallel fragmentation logic for the parent and the d3-analog, confirming the validity of the internal standard.

G cluster_0 Unlabeled Parent (C8H9NO3) cluster_1 d3-Internal Standard (C8H6D3NO3) P_Prec Precursor [M+H]+ m/z 168.1 P_Prod1 Product [M-H2O]+ m/z 150.1 P_Prec->P_Prod1 -18 Da (H2O) P_Prod2 Product [M-HCOOH]+ m/z 122.1 P_Prec->P_Prod2 -46 Da (HCOOH) D_Prec Precursor [M+H]+ m/z 171.1 D_Prod1 Product [M-H2O]+ m/z 153.1 D_Prec->D_Prod1 -18 Da (H2O) (d3 retained) D_Prod2 Product [M-HCOOH]+ m/z 125.1 D_Prec->D_Prod2 -46 Da (HCOOH) (d3 retained)

Caption: Parallel fragmentation pathways for 3-Methoxyanthranilic Acid and its d3-analog. The +3 Da mass shift is conserved in product ions.

Synthesis & Stability Considerations

Synthesis Route

The most reliable synthesis involves the O-methylation of 3-hydroxyanthranilic acid using d3-iodomethane (CD₃I) in the presence of a mild base (e.g., K₂CO₃).

  • Precursor: 3-Hydroxyanthranilic acid.

  • Reagent: Iodomethane-d3 (≥99.5 atom % D).

  • Outcome: High isotopic purity (>99%) is essential to prevent "M-3" contributions to the analyte signal.

Stability
  • Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store d3-standards in amber vials at -20°C.

  • Isotopic Exchange: The methoxy-d3 deuteriums are chemically inert. They do not exchange with solvent protons, unlike the amine (-NH₂) protons, making this IS highly robust for reverse-phase LC.

References

  • PubChem. (2025).[1] 2-Amino-3-methoxybenzoic acid | C8H9NO3.[2][1][3][4][5] National Library of Medicine. Available at: [Link]

  • Human Metabolome Database (HMDB). (2025).[1] Metabocard for 3-Methoxyanthranilic acid (HMDB0001321). HMDB Consortium. Available at: [Link]

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Anthranilic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Guide: Deuterated 2-Amino-3-Methoxybenzoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Precision Quantification of the Kynurenine-Anthranilate Branch[1]

Executive Summary

This guide details the application of Deuterated 2-Amino-3-Methoxybenzoic Acid (d-3-MEOAA) as a stable isotope-labeled internal standard (SIL-IS) in high-throughput metabolomics.[1]

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid ) is a critical, albeit often overlooked, metabolite within the tryptophan-kynurenine pathway.[1] While the kynurenine pathway is extensively studied in neuroinflammation and oncology, the specific methylation branch leading to 3-methoxyanthranilic acid—often modulated by gut microbiota (e.g., Xenorhabdus spp.) or specific host methyltransferases—requires precise quantification to distinguish host vs. microbial metabolic contributions.

This document provides a self-validating LC-MS/MS workflow designed to eliminate ionization suppression errors and ensure absolute quantification accuracy in complex matrices like plasma, cerebrospinal fluid (CSF), and fecal supernatants.[1]

Part 1: The Metabolic Context & Chemical Utility
1.1 The Target Analyte
  • IUPAC Name: 2-Amino-3-methoxybenzoic acid[1][2][3][4][5]

  • Common Name: 3-Methoxyanthranilic acid[1]

  • Metabolic Origin: Derived from the kynurenine pathway, specifically downstream of 3-hydroxyanthranilic acid (3-HAA) via O-methylation, or through specific bacterial biosynthetic routes (e.g., shikimate/chorismate pathways in the microbiome).[1]

  • Clinical Relevance: Biomarker potential in diabetic retinopathy, colorectal adenoma, and neurodegenerative disorders where the "kynurenine shunt" is dysregulated.

1.2 Why Deuteration?

In LC-MS/MS metabolomics, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.

  • Co-elution: The deuterated analog (e.g., 2-amino-3-(methoxy-d3)benzoic acid) possesses physicochemical properties nearly identical to the endogenous analyte.[1] It co-elutes chromatographically but is spectrally distinct by mass (

    
    ).[1][6]
    
  • Normalization: Any fluctuation in ionization efficiency caused by co-eluting phospholipids or salts affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, correcting the data in real-time.

Part 2: Visualizing the Pathway

The following diagram illustrates the position of 2-amino-3-methoxybenzoic acid within the broader Tryptophan metabolism, highlighting the divergence between host and microbial processing.

Trp_Metabolism Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO OHKyn 3-Hydroxykynurenine Kyn->OHKyn KMO OHAnt 3-Hydroxyanthranilic Acid (3-HAA) OHKyn->OHAnt KYNU Target 2-Amino-3-Methoxybenzoic Acid (3-Methoxyanthranilic Acid) OHAnt->Target Methyltransferase (Host/Microbe) Quin Quinolinic Acid OHAnt->Quin Non-enzymatic Pico Picolinic Acid OHAnt->Pico Picolinic Carboxylase Microbe Microbial Shikimate Pathway Microbe->Target Bacterial Synthesis (e.g. Xenorhabdus)

Figure 1: Metabolic positioning of 2-amino-3-methoxybenzoic acid. Green arrow indicates the specific methylation step targeted for quantification.

Part 3: Technical Protocol (LC-MS/MS)[1]

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1][6][7] It is designed to be self-validating: if the Internal Standard (IS) peak area deviates by >20% between samples, the injection is automatically flagged for re-analysis.

3.1 Materials
  • Analyte: 2-Amino-3-methoxybenzoic acid (Authentic Standard).[1][5]

  • Internal Standard (IS): 2-Amino-3-(methoxy-d3)benzoic acid (or ring-deuterated analog).[1]

  • Matrix: Human Plasma or Fecal Supernatant.[1][6]

3.2 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma/biofluid into a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Deuterated Working Solution  (
    
    
    
    in MeOH).
    • Note: Spiking before extraction compensates for recovery losses during the precipitation step.

  • Precipitate: Add

    
     of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Supernatant Transfer: Transfer

    
     of supernatant to a clean vial.
    
  • Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in

    
     of Mobile Phase A.
    
3.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex),

    
    .
    
    • Why: HSS T3 is chosen for its ability to retain polar aromatic acids better than standard C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][6][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][6][8]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
3.4 MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
3-MEOAA 168.1 (

)
150.12515Quantifier
3-MEOAA 168.1 (

)
122.12522Qualifier
d3-3-MEOAA 171.1 (

)
153.12515Internal Standard

Note: The transition


 corresponds to the loss of water (common in ortho-substituted benzoic acids), while 

corresponds to the loss of the carboxyl group (

).
Part 4: Data Visualization & Workflow Logic

The following diagram details the logical flow of the experiment, emphasizing the Self-Validating checkpoints.

Workflow Sample Biological Sample (Plasma/Feces) Spike Spike IS: Deuterated 3-MEOAA Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Raw Data Integration LCMS->Data Check1 QC Check: IS Area Stability Data->Check1 Calc Calculate Ratio: Area(Analyte) / Area(IS) Check1->Calc Pass (<20% CV) Fail Re-inject / Dilute Check1->Fail Fail (>20% CV) Result Final Concentration (ng/mL) Calc->Result

Figure 2: Analytical workflow with integrated Quality Control (QC) decision node.

Part 5: Quantitative Validation (E-E-A-T)

To ensure Trustworthiness , the method must be validated against the following criteria.

5.1 Linearity & Range

Construct a calibration curve using the ratio of Analyte/IS.

  • Range:

    
     to 
    
    
    
    .
  • Acceptance:

    
    .
    
  • Weighting:

    
     (essential for accurate quantification at the lower end of the curve, where this metabolite often resides).
    
5.2 Matrix Effect Calculation

The deuterated standard allows you to calculate the absolute Matrix Factor (MF).


[6]
  • If

    
    , significant ion suppression is occurring.
    
  • Correction: Because the analyte experiences the exact same suppression, the Ratio remains valid, but sensitivity may drop. If

    
    , consider improving sample cleanup (e.g., Solid Phase Extraction instead of precipitation).
    
5.3 Stability

Anthranilic acid derivatives can be light-sensitive.[1]

  • Protocol: Perform all extractions in amber glassware or low-light conditions.

  • Validation: Verify stability of the Deuterated IS in the autosampler (

    
    ) over 24 hours.
    
References
  • Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS.[1][9] Bioanalysis, 3(21), 2401-17.[1][9] Link

  • Whiley, L., et al. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid.[10] Bioanalysis, 15(11), 637-651.[1][10] Link

  • Mera, P., et al. (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas. MDPI Metabolites. Link[6]

  • BenchChem. Application Note & Protocol: Metabolite Identification with Deuterated Standards. Link

  • PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). Link[6]

Sources

Precision Quantitation of 3-Methoxyanthranilic Acid: A Guide to Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Quantitation of the Biomarker 3-Methoxyanthranilic Acid using Stable Isotope Dilution (SID) Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Trial Managers.

Executive Summary

3-Methoxyanthranilic acid (3-MAA) has emerged as a critical small-molecule biomarker, primarily serving as a surrogate for avenanthramide metabolism (a bioactive alkaloid unique to oats) and a minor downstream metabolite in the tryptophan-kynurenine pathway . Its quantification in biological matrices (plasma, urine) is pivotal for verifying dietary compliance in nutritional intervention studies and assessing the pharmacokinetics of anti-inflammatory phenolic alkaloids.

This guide details the validation and application of 3-Methoxyanthranilic acid-d3 (the deuterated internal standard) to achieve regulatory-grade quantitation. By compensating for matrix effects and ionization suppression in LC-MS/MS workflows, the d3-variant transforms a standard assay into a robust, self-validating system.

Part 1: Biological Context & Biomarker Utility[1]

The Metabolic Origin

While 3-hydroxyanthranilic acid is the dominant intermediate in the mammalian kynurenine pathway, the 3-methoxy variant (3-MAA) occupies a distinct niche:

  • Xenobiotic/Dietary Marker: It is the hydrolyzed metabolite of Avenanthramides (specifically types 2p, 2c, and 2f), which are potent antioxidants found in Avena sativa (oats).

  • Methylation Activity: In specific pathological states, it represents the O-methylation of anthranilic acid moieties, reflecting catechol-O-methyltransferase (COMT) or similar methyltransferase activity.

Why the "d3" Isotope is Non-Negotiable

In complex matrices like human urine or plasma, "ion suppression"—where co-eluting matrix components dampen the signal of the analyte—is a major source of error.

  • The Solution: 3-Methoxyanthranilic acid-d3 (containing three deuterium atoms, typically on the methoxy group:

    
    ).
    
  • Mechanism: The d3-standard co-elutes with the endogenous 3-MAA but is mass-differentiated. Any suppression affecting the analyte affects the standard identically. The ratio of Analyte/IS remains constant, ensuring accuracy.

Metabolic Pathway Visualization

The following diagram illustrates the origin of 3-MAA from Avenanthramides and its stabilization via the d3-internal standard workflow.

G cluster_0 Biological Origin cluster_1 Analytical Intervention Avenanthramides Avenanthramides Hydrolysis (Gut/Liver) Hydrolysis (Gut/Liver) Avenanthramides->Hydrolysis (Gut/Liver) 3-MAA (Endogenous) 3-Methoxyanthranilic Acid (Analyte) Hydrolysis (Gut/Liver)->3-MAA (Endogenous) Mass Spec Detection LC-MS/MS (Quantification via Ratio) 3-MAA (Endogenous)->Mass Spec Detection m/z 168 -> 150 3-MAA-d3 (Synthetic) 3-MAA-d3 (Internal Standard) 3-MAA-d3 (Synthetic)->Mass Spec Detection m/z 171 -> 153

Caption: Metabolic generation of 3-MAA and the parallel tracking of the d3-internal standard in Mass Spectrometry.

Part 2: Analytical Method Development (LC-MS/MS)

Reagents and Standards
  • Analyte: 3-Methoxyanthranilic acid (CAS: 484-67-3).

  • Internal Standard (IS): 3-Methoxyanthranilic acid-d3 (Methyl-d3).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Mass Spectrometry Parameters (MRM)

The following transitions are recommended for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode. The carboxyl and amino groups facilitate protonation


.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Role
3-MAA 168.1

150.1

2518Quantifier (Loss of H₂O)
3-MAA 168.1

122.1

2528Qualifier (Loss of COOH)
3-MAA-d3 171.1

153.1

2518Internal Standard

Technical Note: The loss of water (-18 Da) is a common fragmentation pathway for anthranilic acids containing ortho-substituents. Ensure the d3-label is on the methoxy group to retain the mass shift in the product ion.

Sample Preparation Protocol (Plasma)

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and suitable for high-throughput clinical trials.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of 3-MAA-d3 working solution (1,000 ng/mL in MeOH).

    • Why: Adding IS before extraction corrects for any analyte loss during the precipitation step.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).

Part 3: Validation & Quality Control

To ensure the data is "E-E-A-T" compliant (Expert, Authoritative, Trustworthy), the method must pass rigorous validation criteria (FDA/EMA Bioanalytical Guidelines).

Linearity and Range
  • Range: 1.0 ng/mL to 1,000 ng/mL.

  • Curve Fit: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .
    
Matrix Effect Assessment

This is the critical step where the d3-biomarker proves its value.



  • Goal: An IS-normalized Matrix Factor close to 1.0.

  • Interpretation: If the endogenous 3-MAA is suppressed by 40% (MF = 0.6), the 3-MAA-d3 will also be suppressed by 40%. The ratio remains unaffected, validating the quantification.

Analytical Workflow Diagram

Workflow start Biological Sample (Plasma/Urine) spike Spike Internal Standard (3-MAA-d3) start->spike extract Protein Precipitation (ACN + 0.1% FA) spike->extract centrifuge Centrifugation (14,000g, 10 min) extract->centrifuge inject LC-MS/MS Injection (C18 Column) centrifuge->inject data Data Analysis (Ratio: Analyte Area / IS Area) inject->data

Caption: Step-by-step extraction workflow ensuring IS equilibration with the matrix.

Part 4: Applications in Drug Development & Nutrition[2]

Compliance Biomarker in Clinical Trials

In studies involving oat-based interventions (e.g., for cholesterol reduction), participant compliance is notoriously difficult to track.

  • Application: 3-MAA appears in urine within 2-4 hours of oat consumption.

  • Protocol: Spot urine sampling using 3-MAA-d3 normalization against Creatinine allows for a binary (Compliant/Non-compliant) or quantitative assessment of intake.

Pharmacokinetics of Avenanthramides

For drugs derived from the avenanthramide scaffold (anti-itch, anti-inflammatory), 3-MAA represents the hydrolytic metabolite.

  • PK Analysis: Monitoring the ratio of Parent Drug vs. 3-MAA helps determine the metabolic stability and half-life of the active compound.

References

  • Koistinen, V. M., et al. (2025). "Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study." Nutrition Journal.

  • Perrelli, A., et al. (2018). "Overview of the Anticancer Profile of Avenanthramides from Oat." International Journal of Molecular Sciences.

  • PubChem. "3-Methoxyanthranilic acid (Compound Summary)." National Library of Medicine.

  • BenchChem. "Protocol: Purity Assessment of Deuterated Internal Standards." BenchChem Technical Guides.

  • LGC Standards. "3-Hydroxyanthranilic Acid-d3 and related metabolites." LGC Standards Product Data.

Solubility profile of 2-Amino-3-methoxybenzoic Acid-d3 in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-3-methoxybenzoic Acid-d3 in Organic Solvents

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transitioning from unlabeled biochemical reagents to stable isotope-labeled internal standards (SIL-IS). This compound (a deuterated derivative of 3-methoxyanthranilic acid) is a highly specialized compound utilized extensively in LC-MS/MS quantification and as a building block for complex bioactive molecules, including benzoxaborole formulations[1].

However, the formulation and solvation of such compounds can be laborious due to complex pKa dynamics and variable solubility profiles across different solvent systems[1]. This whitepaper deconstructs the thermodynamic and structural causality behind the solubility of this compound, providing researchers with a self-validating framework for optimizing solvent selection.

Structural Causality & The Isotopic Effect

To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture. The compound features three distinct functional groups on a benzene ring: a carboxylic acid (-COOH), an amino group (-NH2), and a deuterated methoxy group (-OCD3).

The Zwitterionic Equilibrium The predicted pKa of the unlabeled analog is approximately 4.82 (carboxylic acid) and 2.08 (conjugate acid of the amino group)[2][3]. In aqueous or highly polar protic environments, the molecule exists in a zwitterionic state, which tightly binds into a crystal lattice via strong intermolecular hydrogen bonding. To dissolve the compound in an organic solvent, the solvent must possess sufficient hydrogen-bond acceptor or donor capacity to disrupt this lattice.

The Deuterium Kinetic Isotope Effect on Solubility A common misconception in drug development is that deuterated compounds behave identically to their protio-analogs in solution. While the macroscopic solubility is similar, deuterium substitution lowers the zero-point energy of the C-D bonds compared to C-H bonds. This subtle reduction in molar volume and polarizability slightly decreases the compound's lipophilicity. Consequently, this compound exhibits a marginally lower dissolution rate in non-polar organic solvents than its unlabeled counterpart, necessitating optimized isothermal agitation during sample preparation.

Solvation Mechanism in Organic Solvents

When introduced to a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol, the solvent molecules actively compete with the solute's intermolecular hydrogen bonds. Solvents like Methanol act as both hydrogen bond donors and acceptors, effectively solvating the compound[2][4].

Solvation A Solid State Crystal Lattice (Strong Intermolecular H-Bonds) B Addition of Polar Organic Solvent (e.g., DMSO, MeOH) A->B Step 1 C Solvent-Solute Interaction (H-Bond Acceptor/Donor) B->C Step 2 D Lattice Disruption (Overcoming Lattice Energy) C->D Step 3 E Fully Solvated Monomers (Thermodynamic Equilibrium) D->E Step 4

Solvation mechanism of this compound in polar organic solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of this compound across a gradient of organic solvents. The logP of the compound is approximately 0.97[3], indicating a preference for moderately polar environments over highly lipophilic ones.

Organic SolventPolarity IndexH-Bonding CapacitySolubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO 7.2Strong AcceptorFreely Soluble> 50.0High dielectric constant disrupts the crystal lattice; excellent storage solvent[2].
Methanol 5.1Donor & AcceptorSoluble15.0 - 25.0Protic nature stabilizes both the -NH2 and -COOH groups[4].
Acetonitrile 5.8Weak AcceptorSparingly Soluble1.0 - 5.0Polar aprotic; lacks the donor capacity to fully stabilize the zwitterion.
Ethyl Acetate 4.4Moderate AcceptorSlightly Soluble< 1.0Lower polarity limits the disruption of strong intermolecular solute bonds.
Hexane 0.1NoneInsoluble< 0.1Non-polar environment cannot overcome the lattice energy of the solid state.

Note on Storage: Once dissolved in an organic solvent, the stock solution should be aliquoted and stored at -80°C (stable for up to 6 months) to prevent product degradation from repeated freeze-thaw cycles[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling

A critical oversight in many laboratories is treating kinetic solubility (rapid dissolution) as a proxy for thermodynamic solubility (true equilibrium). To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a time-course verification checkpoint, we eliminate false positives caused by supersaturation.

Reagents & Equipment
  • Analyte: this compound (Purity ≥ 98%).

  • Solvents: LC-MS grade Methanol, DMSO, Acetonitrile.

  • Equipment: Temperature-controlled thermoshaker, refrigerated centrifuge, LC-MS/MS system.

Step-by-Step Methodology
  • Excess Solute Addition: Weigh exactly 5.0 mg of this compound into a 2.0 mL low-bind Eppendorf tube. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Isothermal Agitation: Place the tube in a thermoshaker set to 25°C and agitate at 800 rpm.

  • Self-Validating Checkpoint (Crucial Step):

    • Extract a 10 µL aliquot at 24 hours (Timepoint A).

    • Extract a second 10 µL aliquot at 48 hours (Timepoint B).

    • Causality: If the LC-MS/MS quantification of Timepoint B differs from Timepoint A by >5%, thermodynamic equilibrium has not been reached, and agitation must continue. This prevents the reporting of transient kinetic solubility.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 25°C to tightly pellet the undissolved lattice.

  • Supernatant Extraction & Dilution: Carefully extract the supernatant without disturbing the pellet. Dilute serially (e.g., 1:1000) in the LC-MS mobile phase to fall within the linear dynamic range of the mass spectrometer.

  • LC-MS/MS Quantification: Quantify the d3-mass transition using Multiple Reaction Monitoring (MRM) against a pre-established calibration curve.

Workflow Step1 1. Excess Solute Addition Step2 2. Isothermal Agitation (25°C) Step1->Step2 Step3 3. Self-Validating Check (24h vs 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Thermodynamic solubility profiling workflow with self-validating equilibrium checks.

References

Sources

Precision Mapping of the Kynurenine Pathway: A Technical Guide to Deuterated Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Kynurenine Pathway (KP) accounts for >95% of tryptophan (Trp) metabolism, serving as a critical regulator in neurodegeneration, tumor immunology, and psychiatric disorders. While static metabolite profiling provides a snapshot of accumulation, it fails to reveal metabolic turnover rates. This guide details the application of deuterated tracers (specifically L-Tryptophan-d5) to map dynamic flux through the KP. By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can distinguish between enzymatic upregulation (e.g., IDO1 induction) and clearance deficits, providing a rigorous platform for drug development and mechanistic validation.

Part 1: The Kynurenine Pathway Architecture

The KP is a bifurcation system where Tryptophan is oxidized into N-formylkynurenine and subsequently Kynurenine (KYN). KYN then branches into either the neuroprotective arm (Kynurenic Acid) or the neurotoxic/oxidative arm (3-Hydroxykynurenine


 Quinolinic Acid 

NAD+).
Pathway Visualization

The following diagram illustrates the enzymatic flow and key metabolites. The color-coding highlights the dichotomy between neuroprotective (Green) and neurotoxic (Red) branches.

KynureninePathway TRP L-Tryptophan (Substrate) NFK N-Formylkynurenine TRP->NFK TDO / IDO1 / IDO2 KYN Kynurenine (KYN) (Central Hub) NFK->KYN Formamidase KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs (I, II, III) HK 3-Hydroxykynurenine (3-HK) (Oxidative Stress) KYN->HK KMO HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA KYNU QUIN Quinolinic Acid (QUIN) (Neurotoxic Agonist) HAA->QUIN 3-HAO -> Non-enzymatic NAD NAD+ QUIN->NAD QPRT

Figure 1: The Kynurenine Pathway.[1][2][3][4][5][6][7][8][9] TDO: Tryptophan 2,3-dioxygenase; IDO: Indoleamine 2,3-dioxygenase; KAT: Kynurenine aminotransferase; KMO: Kynurenine 3-monooxygenase.[1][10]

Part 2: Principles of Deuterated Tracer Methodology

Tracer Selection: Why L-Tryptophan-d5?

For flux analysis, the stability of the isotopic label is paramount.

  • Indole Ring Labeling (d5): The preferred tracer is L-Tryptophan-indole-d5 . The indole ring (specifically the benzene moiety) remains intact during the initial oxidation by IDO/TDO and the hydroxylation by KMO. The label is only lost significantly downstream when the ring is cleaved by 3-HAO to form Quinolinic Acid.

  • Side-Chain Labeling: Labels on the alanine side chain are often lost or exchanged during transamination steps, making them unsuitable for tracking downstream metabolites like Quinolinic Acid.

Kinetic Isotope Effects (KIE)[11][12]
  • In Flux Analysis: We generally assume a negligible KIE for tracing purposes. However, because the C-H bond breaking at the C2 position of the indole ring is a rate-limiting step for IDO1, using a tracer deuterated at the C2 position could theoretically slow the reaction (Primary KIE).

  • Experimental Mitigation: Use [benzene-ring-d4] or [indole-d5] tracers. While some KIE may exist, calculating the Isotopic Enrichment Ratio (Product/Substrate) normalizes for this, provided the KIE is constant across samples.

Part 3: Experimental Workflow (LC-MS/MS)

This protocol is designed for plasma or tissue homogenate analysis using a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

Step 1: Sample Preparation (Protein Precipitation)[6]
  • Causality: The KP metabolites are polar and sensitive to pH. Acidic precipitation stabilizes them and removes proteins that foul the LC column.

  • Protocol:

    • Aliquot 100 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard Mix (containing authentic KYN-d4, KYNA-d5, etc., distinct from the tracer if possible, or use the tracer itself as an external standard curve).

    • Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid .

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to a clean vial. Optional: Evaporate under Nitrogen and reconstitute in mobile phase for higher sensitivity.

Step 2: LC-MS/MS Acquisition Parameters
  • Column: Phenomenex Kinetex F5 or C18 (2.1 x 100 mm, 1.7 µm). The F5 (pentafluorophenyl) phase provides better retention for polar aromatic compounds like Quinolinic Acid compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Master Table: MRM Transitions

Use these transitions to detect both the endogenous (Light) and Tracer-derived (Heavy) metabolites. Note: The "Heavy" mass shift depends on the specific tracer used. The table below assumes L-Tryptophan-indole-d5 (M+5) is the tracer.

MetabolitePrecursor (Q1)Product (Q3)Retention Time (min)Collision Energy (V)
L-Tryptophan (Endogenous) 205.1188.12.515
L-Tryptophan-d5 (Tracer) 210.1193.12.515
Kynurenine (Endogenous) 209.1192.11.812
Kynurenine-d4 (Tracer-Derived) *213.1196.11.812
Kynurenic Acid (Endogenous) 190.1144.12.120
Kynurenic Acid-d5 (Tracer-Derived) 195.1149.12.120
3-OH-Kynurenine (3-HK) 225.1208.11.215
Quinolinic Acid (QUIN) 168.078.00.925

*Note on KYN-d4: Depending on the specific deuteration pattern of the Trp-d5 source, the loss of one hydrogen during the ring opening/closure or exchangeable protons may result in M+4 or M+5. Always run a neat standard of your tracer to confirm the dominant parent ion.

Part 4: Data Interpretation & Flux Analysis

Calculating Isotopic Enrichment (MPE)

To determine how much of the pathway is being driven by the exogenous tracer versus endogenous recycling:



The Kynurenine/Tryptophan Ratio (Flux Index)

The "Kyn/Trp Ratio" is the gold standard biomarker for IDO/TDO activity. However, using tracers allows you to calculate the Conversion Rate :



  • High Ratio: Indicates active inflammation (IDO1 induction by IFN-

    
    ) or stress (TDO induction by Cortisol).
    
  • Low Ratio: Indicates pathway inhibition or substrate depletion.

Self-Validating the System
  • Internal Consistency Check: If you detect labeled Kynurenine but no labeled Kynurenic Acid, it suggests a blockage at the KAT enzyme or rapid shunting toward the neurotoxic 3-HK branch.

  • Retention Time Locking: The deuterated isotopologues should co-elute (or elute slightly earlier due to the deuterium isotope effect on lipophilicity) with the endogenous compounds. This confirms identity.

References

  • Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: Challenges, controversies and promises. Neuropharmacology, 112, 237-247. Link

  • Fuertig, R., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917. Link

  • Midttun, Ø., et al. (2009). Multianalyte quantification of the kynurenine pathway metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 81(9), 3537-3545. Link

  • Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10. Link

  • Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science, 357(6349). Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 3-Methoxyanthranilic Acid in Human Plasma via LC-MS/MS with Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide analytical chemists and drug development researchers through the rigorous quantification of 3-methoxyanthranilic acid (3-MAA). It prioritizes "why" over just "how," ensuring the protocol is adaptable to various instrument platforms (Sciex, Waters, Agilent, Thermo).

Executive Summary

3-Methoxyanthranilic acid (3-MAA) is a downstream metabolite of the kynurenine pathway, produced via the methylation of 3-hydroxyanthranilic acid (3-HAA) or anthranilic acid. While often overlooked in favor of quinolinic acid or kynurenic acid, 3-MAA levels are emerging as potential biomarkers for neuroinflammatory states and specific enzymatic polymorphisms (e.g., COMT activity).

This protocol details a robust LC-MS/MS method for quantifying 3-MAA. Critical to this method is the use of a stable isotope-labeled internal standard (3-MAA-d3 ) to correct for the significant matrix effects and ionization suppression often encountered in plasma analysis of polar aromatic acids.

Biological Context & Analytical Challenges

The Kynurenine Pathway Context

Tryptophan metabolism splits into serotonin and kynurenine pathways.[1][2] The kynurenine branch produces neuroactive metabolites.[1][3] 3-MAA represents a side-branch, often indicating methylation capacity or shunting away from the neurotoxic quinolinic acid pathway.

Analytical Challenges
  • Polarity: 3-MAA is a small, polar molecule (MW ~167 Da), leading to poor retention on traditional C18 columns and elution in the "suppression zone" (void volume).

  • Isomeric Interference: It must be chromatographically resolved from its isomers, Anthranilic Acid (AA) and 3-Hydroxyanthranilic Acid (3-HAA) , which share similar fragmentation patterns.

  • Stability: Precursors like 3-HAA are highly oxidation-prone. While 3-MAA is more stable, the extraction protocol must prevent artifactual formation or degradation.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO AA Anthranilic Acid (Isomer) KYN->AA KYNU OHKYN 3-Hydroxykynurenine KYN->OHKYN KMO MAA 3-Methoxyanthranilic Acid (Target Analyte) AA->MAA Minor Pathway OHAA 3-Hydroxyanthranilic Acid (3-HAA) OHKYN->OHAA KYNU OHAA->MAA Methyltransferase (e.g., COMT) QUIN Quinolinic Acid OHAA->QUIN HAAO/Non-enzymatic

Figure 1: Simplified Kynurenine Pathway highlighting the formation of 3-MAA and its relationship to key isomers.

Materials and Reagents

  • Analyte: 3-Methoxyanthranilic Acid (Sigma-Aldrich or equivalent, >98% purity).

  • Internal Standard (IS): 3-Methoxyanthranilic Acid-d3 (Toronto Research Chemicals or C/D/N Isotopes). Note: The d3 label is typically on the methoxy group (

    
    ).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Additives: Ascorbic Acid (to prevent oxidation of co-eluting precursors).[4]

Instrumentation & Conditions

Liquid Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex F5 (Pentafluorophenyl).

    • Expert Insight: Standard C18 columns often fail to retain 3-MAA sufficiently. The HSS T3 is designed for polar retention. The F5 provides orthogonal selectivity for separating aromatic isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2 Load/Desalt
1.00 2 Isocratic Hold (Polar retention)
6.00 40 Elution of 3-MAA
6.10 95 Wash
8.00 95 Wash
8.10 2 Re-equilibration

| 10.00 | 2 | End |

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[5]

  • Source Parameters (Typical):

    • Spray Voltage: 3500 V

    • Gas Temp: 350°C

    • Nebulizer: 45 psi

  • Detection: Multiple Reaction Monitoring (MRM).[7][8]

MRM Transition Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)*TypeMechanism
3-MAA 168.1 150.1 5015-20QuantLoss of H₂O (Ortho effect)
3-MAA168.1122.15025-30QualLoss of H₂O + CO
3-MAA-d3 171.1 153.1 5015-20QuantLoss of H₂O (Maintains label)

*Note: Collision Energy (CE) values are estimates. Perform a "compound optimization" ramp on your specific instrument.

Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve 3-MAA in 50% Methanol/Water to 1 mg/mL.

  • IS Working Solution: Dilute 3-MAA-d3 to 500 ng/mL in 0.1% Formic Acid in Water.

  • Calibration Curve: Prepare serial dilutions in surrogate matrix (e.g., PBS with 2% BSA) or water, ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

This method uses protein precipitation (PPT) for high throughput.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

  • Spike IS: Add 10 µL of IS Working Solution (3-MAA-d3). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Tip: The formic acid in the crash solvent helps dissociate the drug from plasma proteins and stabilizes the acidic analyte.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilute (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water (0.1% FA).

    • Why? Injecting pure acetonitrile can distort peak shape for early eluting polar compounds like 3-MAA. Diluting with water focuses the analyte on the head of the column.

Workflow Sample Plasma Sample (50 µL) IS Add IS (d3-3-MAA) Sample->IS Crash Precipitate (150 µL ACN + 0.1% FA) IS->Crash Spin Centrifuge 15k x g, 10 min Crash->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Optimized sample preparation workflow ensuring analyte stability and peak shape integrity.

Results & Discussion

Linearity and Sensitivity
  • Linear Range: Typically 1.0 – 1000 ng/mL (

    
    ).
    
  • LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).

  • LOD: ~0.3 ng/mL.

The Role of the d3-Standard (Data Interpretation)

Without the d3-standard, plasma phospholipids (eluting late) or salts (eluting early) can cause Ion Suppression .

  • Scenario A (No IS): Patient sample shows 50% signal due to matrix suppression. Result: False Low.

  • Scenario B (With d3-IS): The d3-IS also suffers 50% suppression. The Ratio (Analyte Area / IS Area) remains constant.

  • Acceptance Criteria: The IS peak area in samples should be within ±20% of the mean IS area in standards. If it drops below 50%, check for matrix effects or injection errors.

Chromatographic Separation

The method must demonstrate baseline separation between 3-MAA (RT ~3.5 min) and Anthranilic Acid (RT ~4.2 min). If these peaks merge, the quantification will be biased as they share the 138->120 (approx) or similar transitions depending on fragmentation energy.

Troubleshooting & Expert Tips

  • Peak Tailing: 3-MAA contains both an amine and a carboxylic acid. If peaks tail, ensure the mobile phase pH is sufficiently low (pH ~2.5 with 0.1% FA) to keep the carboxylic acid protonated.

  • Carryover: Due to the polarity, 3-MAA can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

  • Light Sensitivity: While 3-MAA is more stable than 3-HAA, always process samples in amber tubes or reduced light to prevent degradation of the background matrix which could interfere.

  • Isotope Contribution: Ensure the d3-standard does not have "d0" impurity. Inject a high concentration of IS alone and monitor the analyte transition (168->150). It should be <20% of the LLOQ response.

References

  • Midttun, Ø. et al. (2009). "Multianalyte quantification of the kynurenine pathway metabolites in plasma/serum." Rapid Communications in Mass Spectrometry.

  • Zhu, W. et al. (2011). "Targeted metabolomics of the kynurenine pathway in plasma." Rapid Communications in Mass Spectrometry.

  • Waters Corporation. "LC-MS/MS Bioanalysis of Polar Metabolites." Application Note. (General reference for HSS T3 column technology).

  • Badawy, A. A. (2017). "Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects." International Journal of Tryptophan Research.

Sources

Application Note: High-Precision Preparation of 2-Amino-3-methoxybenzoic Acid-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the rigorous preparation of stock and working solutions for 2-Amino-3-methoxybenzoic Acid-d3 , a stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of tryptophan metabolites (Kynurenine pathway). Unlike standard reagent preparation, the handling of deuterated anthranilic acid derivatives requires specific attention to photostability , isotopic dilution calculations , and solubility dynamics to prevent "carrier effects" and ensure long-term assay reproducibility.

Introduction & Physicochemical Context

2-Amino-3-methoxybenzoic acid (also known as 3-Methoxyanthranilic acid) is an amphoteric molecule containing both a basic aniline amine and an acidic carboxyl group. When using the deuterated analog (d3, typically labeled on the methoxy group: –OCD₃), the physicochemical properties remain largely identical to the unlabeled analyte, with the exception of a slight retention time shift in Reversed-Phase LC (the "Deuterium Isotope Effect").

Key Compound Properties
PropertySpecificationImplication for Protocol
Parent MW ~167.16 g/mol Reference for calculation.[1][2]
Labeled MW ~170.18 g/mol (d3)Critical: Must use specific lot MW from CoA.
Solubility DMSO (High), Methanol (Moderate), Water (pH dependent)Action: Use DMSO for primary stock to prevent precipitation.
pKa ~2.1 (COOH), ~4.8 (NH₂/NH₃⁺)Zwitterionic behavior; pH affects solubility.
Stability Light Sensitive, Oxidation ProneAction: Use Amber glass; flush with Nitrogen/Argon.

Materials and Equipment Specifications

To ensure data integrity (ALCOA+ principles), the following grades are mandatory:

  • Analyte: this compound (Isotopic Purity ≥ 98 atom % D).

  • Solvent A (Primary Stock): Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

    • Why: DMSO prevents oxidative degradation better than methanol and ensures complete solubilization of the zwitterion.

  • Solvent B (Working Solution): Methanol (LC-MS Grade).[3]

  • Weighing: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric flasks (Amber) or silanized amber glass vials.

Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

The "Corrected Mass" Calculation

Deuterated standards are expensive and often supplied as salts or with varying chemical purities. You must correct the weighed mass to the "Free Acid Equivalent."



Note: Do not correct for Isotopic Purity (atom % D) when preparing the stock concentration, but record it for signal contribution calculations.

Step-by-Step Methodology
  • Equilibration: Allow the vial of this compound to reach room temperature before opening. This prevents condensation, which degrades the solid.

  • Weighing: Weigh approximately 1.0 mg to 2.0 mg of the substance into a tared 4 mL amber glass vial.

    • Technique: Do not use a weighing boat. Weigh directly into the vial to eliminate transfer losses.

  • Dissolution (The Critical Step):

    • Add DMSO to achieve a target concentration of 1.0 mg/mL .

    • Calculation: If you weighed 1.24 mg, add 1.24 mL of DMSO.

    • Action: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

    • Visual Check: Hold against a light source. The solution must be completely clear. Any turbidity indicates micro-precipitation.

  • Storage:

    • Aliquot into 100 µL portions in amber cryovials.

    • Store at -80°C .

    • Stability: 6 months (verified by re-analysis).[4]

Protocol 2: Preparation of Working Internal Standard (WIS)

Objective: Create a spiking solution compatible with the biological matrix (plasma/urine).

Solvent Choice: While DMSO is best for the stock, it is too viscous for accurate low-volume pipetting and can cause peak distortion if injected directly. The WIS should be prepared in 50:50 Methanol:Water .

Dilution Scheme
  • Intermediate Stock (10 µg/mL):

    • Pipette 10 µL of Primary Stock (1 mg/mL) into 990 µL of Methanol.

    • Vortex mix.

  • Working Internal Standard (500 ng/mL):

    • Pipette 50 µL of Intermediate Stock into 950 µL of 50:50 Methanol:Water.

    • Why 50:50? This matches the typical initial mobile phase, preventing "solvent shock" during injection.

Visualizing the Workflow

The following diagram illustrates the critical control points in the preparation workflow.

StockPrep Start Solid Analyte (Store Desiccated) Weigh Weighing (Direct to Vial) Start->Weigh Equilibrate to RT Dissolve Dissolution (100% DMSO) Weigh->Dissolve Gravimetric Addition QC Visual QC & Sonicate Dissolve->QC Vortex 30s Aliquot Aliquot (Amber Vials) QC->Aliquot Clear Solution? Store Storage (-80°C) Aliquot->Store Protect from Light

Figure 1: Critical Path for Primary Stock Preparation ensuring minimal degradation and transfer loss.

Scientific Rationale & Troubleshooting (E-E-A-T)

The Deuterium Exchange Risk

While the -CD₃ (methoxy) label is chemically stable, the amine (-NH₂) and carboxyl (-COOH) protons are "exchangeable."

  • Observation: If you dissolve the stock in D₂O or protic solvents, the -NH₂ mass will shift.

  • Resolution: This is normal. In LC-MS, the mobile phase (usually acidic water/acetonitrile) will instantly standardize the exchangeable protons to the solvent state. The quantitation relies on the non-exchangeable methoxy deuteriums.

Carrier Effect & Cross-Talk
  • Issue: If the isotopic purity is low (<98%), the "d0" (unlabeled) impurity in your standard will contribute to the analyte signal, causing positive bias at the LLOQ (Lower Limit of Quantitation).

  • Validation: Run a "Blank + IS" sample. If you see a peak at the analyte's mass transition, your IS stock is too concentrated or the isotopic purity is insufficient.

Solubility in Aqueous Buffers

2-Amino-3-methoxybenzoic acid has its lowest solubility at its isoelectric point (pI).

  • Caution: Avoid preparing stocks in neutral phosphate buffers (pH 4-5).

  • Solution: Always maintain >50% organic solvent (MeOH or DMSO) until the final spiking step.

Summary Data Table

ParameterPrimary StockWorking Solution
Concentration 1.0 mg/mL100 - 500 ng/mL
Solvent 100% DMSO50% MeOH / 50% Water
Storage Temp -80°C+4°C (Daily use) / -20°C (Weekly)
Container Amber Glass (Silanized)Amber Glass / Polypropylene
Shelf Life 6 Months1 Week

References

  • FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry (2018). (Section on Internal Standard Stability). [Link]

  • PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Best Practices. [Link]

Sources

Title: Strategic Optimization of Mass Spectrometry Parameters for the Quantification of 2-Amino-3-methoxybenzoic Acid-d3 using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scientific Community

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for 2-Amino-3-methoxybenzoic Acid-d3. As a deuterated stable isotope-labeled internal standard (SIL-IS), its analytical performance is paramount for the accurate quantification of the unlabeled analyte, 2-Amino-3-methoxybenzoic Acid, in complex matrices. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind each experimental choice, from ionization mode selection to the fine-tuning of collision energy and declustering potential. We present detailed, self-validating protocols and summarize the resulting parameters in a clear, actionable format to ensure methodological robustness and transferability.

Introduction and Scientific Rationale

2-Amino-3-methoxybenzoic acid, a metabolite of kynurenine, is a molecule of interest in various biochemical pathways.[1] Accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[2] The d3-labeled analog, this compound, serves this purpose.

The sensitivity and selectivity of an LC-MS/MS method are critically dependent on the instrument parameters governing the generation and fragmentation of the analyte ions. The process of optimizing these parameters, particularly for MRM transitions on a triple quadrupole mass spectrometer, is a foundational step in method development.[3] This guide provides an in-depth, logical workflow for this optimization, ensuring the final method is both highly sensitive and robust.

Foundational Setup: Reagents and Instrumentation

Materials and Reagents
  • Analytes: 2-Amino-3-methoxybenzoic Acid (≥98% purity), this compound (assuming deuteration on the methoxy group for stability, ≥98% purity, custom synthesis or specialized vendor).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (LC-MS grade, ~99%).

  • Instrumentation: A triple quadrupole mass spectrometer equipped with a TURBO V™ Ion Source (or equivalent electrospray ionization source) coupled to a high-performance liquid chromatography (HPLC) system.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of each compound (analyte and SIL-IS) and dissolve in 1.0 mL of methanol. This provides a high-concentration stock for long-term storage at -20°C or below.

  • Working Solutions for Infusion (1 µg/mL): Dilute the primary stock solutions 1:1000 in a 50:50 acetonitrile:water solution containing 0.1% formic acid. This solution is used for direct infusion into the mass spectrometer.

Experimental Workflow: From Infusion to Optimized Transitions

The optimization process is a logical sequence of experiments designed to first identify the parent ion and then systematically determine the most abundant and stable fragment ions and the voltages required to produce them efficiently.

G cluster_frags Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ m/z 171.2 Frag1 Product Ion [M+H-H₂O]⁺ m/z 153.2 Precursor->Frag1 - H₂O (18 Da) Frag3 Product Ion [M+H-•CD₃]⁺ m/z 153.2 Precursor->Frag3 - •CD₃ (18 Da) Frag2 Product Ion [M+H-H₂O-CO]⁺ m/z 125.2 Frag1->Frag2 - CO (28 Da)

Caption: Predicted fragmentation pathway for [M+H]⁺ of the analyte.

Step 3: Optimization of MRM Parameters

Once the most promising product ions are identified (e.g., m/z 153.2 and m/z 125.2), the final step is to fine-tune the voltages for each specific precursor → product transition to maximize signal intensity. [4][5] Protocol for Collision Energy (CE) Optimization:

  • Set the mass spectrometer to MRM mode. Create separate experiments for each transition (e.g., 171.2 → 153.2 and 171.2 → 125.2).

  • For each transition, create a CE ramp experiment. Infuse the working solution and acquire data while the CE is ramped across a relevant range (e.g., 5 to 50 eV in 2 eV increments). [6]3. Plot the resulting product ion intensity versus the collision energy.

  • The optimal CE is the value at the apex of this curve. Setting the CE to a value on a maximum plateau can improve method robustness against minor instrument fluctuations. [7] Protocol for Declustering Potential (DP) Optimization:

  • Using the optimized CE for a given transition, set up a similar ramp experiment for the Declustering Potential (DP).

  • Ramp the DP across a relevant range (e.g., 20 to 150 V in 5 V increments).

  • Rationale: The DP is applied to prevent solvent clusters from entering the mass analyzer and can also induce some in-source fragmentation. Optimizing it ensures efficient ion transmission and minimizes unwanted adduct formation. [8][6]4. Plot the ion intensity versus DP and select the optimal value that gives the maximum, stable signal.

Final Optimized Parameters and Data

Following the systematic execution of the protocols above, the optimized parameters are compiled. The most intense and stable transition should be selected as the "quantifier," while the second-best serves as the "qualifier" to ensure analytical specificity.

Table 1: Optimized LC-MS/MS Parameters for this compound

ParameterOptimized ValueJustification
HPLC Conditions
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for this class of compounds. [8]
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes protonation for positive ESI mode. [8]
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase for reverse-phase chromatography.
Flow Rate0.4 mL/minTypical for analytical scale columns.
Gradient5% B to 95% B over 5 minA generic gradient sufficient for initial method development.
Mass Spectrometry Conditions
Ionization ModeElectrospray Ionization (ESI), PositiveEmpirically determined to provide the highest stable signal for the precursor ion.
Capillary Voltage4500 VOptimized for maximal ion generation.
Source Temperature500 °COptimized for efficient desolvation.
Curtain Gas (CUR)30 psiPrevents neutral solvent molecules from entering the analyzer.
Ion Source Gas 1 (GS1)50 psiAssists in nebulization of the ESI spray.
Ion Source Gas 2 (GS2)55 psiAssists in desolvation of the ESI droplets.

Table 2: Optimized MRM Transitions for this compound

Transition RolePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Quantifier 171.2153.28522
Qualifier 171.2125.28535

Note: The values presented in Table 2 are representative and must be empirically determined on the specific instrument being used, as optimal voltages can vary between platforms.

Conclusion

This application note has detailed a systematic and scientifically grounded approach to optimizing mass spectrometry transitions for this compound. By moving from broad Q1 scans to specific product ion analysis and finally to the fine-tuning of collision energy and declustering potential, a highly sensitive and robust MRM method can be developed. This foundational work is critical for the subsequent validation and application of quantitative bioanalytical methods, ensuring data of the highest accuracy and integrity for researchers in drug development and metabolic science.

References

  • Mass Spectrometry of Benzoic Acid Compounds.Benchchem Technical Support Center.
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • 2-Amino-3-methoxybenzoic acid | C8H9NO3.
  • A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers.Benchchem.
  • Automatic Optimization of Transitions and Collision Energies.Shimadzu.
  • Effect of Electrospray Ionization Source Conditions on the Tautomer Distribution of Deprotonated p-Hydroxybenzoic Acid in the Gas Phase.
  • Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid.
  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantit
  • Negative ion electrospray mass spectra of 0.5 mM benzoic acid in D2O.
  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.
  • 2-Amino-3-methoxybenzoic Acid.LGC Standards.
  • Tips for Optimizing Key Parameters in LC–MS.
  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
  • Mass Spectrometry Tutorial: How to Tune Your Analytes.YouTube, Phenomenex.
  • 2-Amino-3-methoxybenzoic acid 98%.Sigma-Aldrich.
  • Photodissociation dynamics of methoxybenzoic acid
  • 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum.ChemicalBook.
  • Collision-induced Dissociation Processes of Protonated Benzoic Acid and Related Compounds: Competitive Generation of Protonated Carbon Dioxide or Protonated Benzene.
  • Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological M
  • Collision-induced dissoci
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Collision-induced dissociation – Knowledge and References.Taylor & Francis Online.
  • 2-Amino-3-methoxybenzoic acid | Biochemical Reagent.MedchemExpress.com.

Sources

Calculating concentration using stable isotope dilution with 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-SIDA

Abstract & Introduction

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a critical intermediate in the tryptophan metabolism pathway, specifically within the kynurenine branch. Deviations in its concentration in biological matrices (plasma, CSF, or tissue) are increasingly studied as potential biomarkers for neurodegenerative disorders and metabolic dysregulation.

Quantifying this polar, low-molecular-weight metabolite (MW 167.06) is challenging due to significant matrix effects in biological samples. Co-eluting phospholipids often cause ion suppression in Electrospray Ionization (ESI), compromising accuracy.

This protocol details a Stable Isotope Dilution Assay (SIDA) using 2-Amino-3-methoxybenzoic Acid-d3 as the Internal Standard (IS). By introducing the IS early in the workflow, we create a self-correcting system where the deuterated analog compensates for extraction variability and ionization suppression in real-time.

Materials & Reagents
2.1 Reference Standards
  • Analyte: 2-Amino-3-methoxybenzoic Acid (Native).

    • Molecular Formula:

      
      
      
    • Monoisotopic Mass: 167.0582 Da

  • Internal Standard (IS): this compound (

    
    -methyl-d3).
    
    • Label Position: Deuterium labeling on the methoxy group is preferred for chemical stability.

    • Mass Shift: +3.018 Da (Monoisotopic Mass

      
       170.077).
      
2.2 Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to buffer pH and enhance protonation).

  • Matrix: Blank human plasma (K2EDTA) for calibration curve preparation.

Experimental Workflow

The following diagram illustrates the critical path for SIDA. Note the "Spike IS" step occurs before any sample manipulation to ensure the IS tracks all physical losses.

SIDA_Workflow cluster_0 Critical Normalization Phase Sample Biological Sample (100 µL) IS_Spike Spike IS (Constant Conc.) Sample->IS_Spike Step 1 Precip Protein Precipitation (ACN/MeOH 3:1) IS_Spike->Precip Step 2: Equilibration Centrifuge Centrifugation (10,000 x g) Precip->Centrifuge Supernatant Supernatant Evaporation & Reconstitution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Area Ratio Calc) LCMS->Data

Figure 1: SIDA Workflow. The Internal Standard is added immediately to the sample to normalize extraction efficiency and matrix effects.

3.1 Stock Solution Preparation
  • Primary Stock (Native): Dissolve 10 mg of 2-Amino-3-methoxybenzoic acid in 10 mL MeOH (1 mg/mL).

  • Primary Stock (IS): Dissolve 1 mg of d3-IS in 10 mL MeOH (100 µg/mL).

  • Working IS Solution: Dilute IS stock to 500 ng/mL in Water/MeOH (90:10). This concentration must be constant across all samples.

3.2 Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of sample (plasma/tissue homogenate) into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution to every tube (Standards, QCs, and Unknowns). Vortex gently.

  • Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer supernatant to a clean vial.

    • Optional: Evaporate under nitrogen and reconstitute in 100 µL Mobile Phase A if higher sensitivity is required.

LC-MS/MS Conditions
4.1 Liquid Chromatography (LC)
  • Column: Phenomenex Kinetex C18 or Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm). Note: T3 columns retain polar aromatics better.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
5.095Elution
6.095Wash
6.15Re-equilibration
9.05End Run
4.2 Mass Spectrometry (MS)
  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Analyte 168.1 (

)
150.1 (

)
15Quantifier
Analyte 168.1122.1 (

)
25Qualifier
IS (d3) 171.1 (

)
153.1 (

)
15Quantifier

Note: The mass shift of +3 Da is maintained in the product ion (150 vs 153), confirming the label is stable and not lost during the primary fragmentation.

Calculation & Quantitation Logic

The core of SIDA is that we do not calculate concentration from absolute intensity (Area), but from the Area Ratio .

5.1 The Mathematical Model

The relationship between the measured signal and concentration is defined by:



Where:

  • 
    : Peak Area (from chromatogram).[2]
    
  • 
    : Concentration.[1][3][4][5]
    
  • 
    : Response Factor (Slope of the calibration curve).
    
  • 
    : y-intercept (ideally zero).
    

Since


 is constant in all samples, we plot Area Ratio (

)
vs. Analyte Concentration (

)
.

Calculation_Logic RawData Raw Data: Area(Analyte) & Area(IS) RatioCalc Calculate Ratio: R = Area(Analyte) / Area(IS) RawData->RatioCalc CalCurve Calibration Curve: Plot R vs. Known Conc (x) RatioCalc->CalCurve Standards UnknownCalc Unknown Sample: x = (R_sample - c) / m RatioCalc->UnknownCalc Unknowns Regression Linear Regression: y = mx + c CalCurve->Regression Regression->UnknownCalc Apply Slope (m) & Intercept (c)

Figure 2: Calculation Logic. The ratio compensates for any ionization suppression, as both Analyte and IS are suppressed equally.

5.2 Step-by-Step Calculation
  • Integrate Peaks: Obtain Area for Analyte (

    
    ) and Internal Standard (
    
    
    
    ).
  • Calculate Ratio:

    
    .
    
  • Generate Curve: Analyze 6-8 standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Plot

    
     (y-axis) vs. Concentration (x-axis).[6]
    
  • Fit: Apply Linear Regression with

    
     weighting (to improve accuracy at the lower end of the curve).
    
  • Solve for Unknown:

    
    
    
Validation Criteria (FDA/EMA Guidelines)

To ensure the method is scientifically robust, verify the following parameters [1, 2]:

  • Linearity:

    
     over the dynamic range.
    
  • Accuracy: Mean concentration of QC samples must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% across replicates.

  • Matrix Factor (MF): Calculate MF for both Analyte and IS.

    
    
    Crucial: The IS-Normalized Matrix Factor  (
    
    
    
    ) should be close to 1.0. This proves the IS is correcting for matrix effects.
Troubleshooting & Optimization
  • Cross-Talk: Inject a high concentration of Native standard (without IS) and monitor the IS channel (171.1 -> 153.1). If a peak appears, it indicates isotopic impurity or fragmentation cross-talk. Ensure it is < 5% of the LLOQ IS response.

  • Retention Time Drift: If RT shifts > 0.1 min, check column equilibration. The IS and Analyte must elute at the exact same time for SIDA to work effectively against matrix effects.

References
  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link][7][8]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

HPLC retention time comparison of native vs. deuterated 2-amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-LCMS-2026-04

Precision Analysis of Isotopic Shifts in Reversed-Phase Chromatography

Executive Summary

This application note details the chromatographic behavior of 2-amino-3-methoxybenzoic acid (3-methoxyanthranilic acid, 3-MAA) compared to its deuterated isotopologue (


-3-MAA) using High-Performance Liquid Chromatography (HPLC). While stable isotope-labeled (SIL) compounds are the gold standard for internal normalization in mass spectrometry, they are not chromatographically identical to their native counterparts.

In Reversed-Phase Liquid Chromatography (RP-HPLC), deuterated analytes typically exhibit a phenomenon known as the Inverse Isotope Effect , resulting in slightly reduced retention times compared to the native protium form.[1] This guide quantifies this shift, explains the physiochemical causality (C-D vs. C-H bond shortening), and provides a validated protocol to ensure bioanalytical accuracy in compliance with FDA/EMA guidelines.

Scientific Background & Mechanism
2.1 The Compound
  • Analyte: 2-Amino-3-methoxybenzoic acid (3-MAA)

  • Role: An intermediate in the tryptophan-kynurenine pathway; a precursor to quinolinic acid.

  • Chemical Properties: Amphoteric molecule containing an aniline amine, a methoxy ether, and a carboxylic acid.

  • Deuterated Analog:

    
    -2-Amino-3-methoxybenzoic acid (typically labeled on the methoxy group or aromatic ring).
    
2.2 The Deuterium Isotope Effect in RP-HPLC

Contrary to the assumption that isotopologues co-elute perfectly, deuterium substitution alters the molecule's lipophilicity.

  • Bond Length & Polarizability: The C-D bond is shorter (

    
    ) and has a smaller molar volume than the C-H bond.
    
  • Van der Waals Interactions: The reduced polarizability of the C-D bond leads to weaker hydrophobic interactions with the C18 stationary phase.

  • Result: The deuterated analog (

    
    -3-MAA) elutes earlier  than the native form. While this shift is often small (
    
    
    
    min), high-efficiency columns can resolve these species, potentially leading to differential matrix effects in MS/MS detection if ion suppression zones vary across the peak width.
Experimental Protocol
3.1 Materials & Reagents
  • Native Standard: 2-Amino-3-methoxybenzoic acid (>99% purity).[2]

  • Internal Standard (IS):

    
    -2-Amino-3-methoxybenzoic acid.
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Formic Acid (FA).

  • Matrix: Human Plasma (K2EDTA) for matrix effect evaluation.

3.2 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma to a 1.5 mL centrifuge tube.
    
  • Spike: Add

    
     of IS working solution (
    
    
    
    in 50:50 MeOH:Water).
  • Precipitate: Add

    
     of ice-cold Acetonitrile.
    
  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge:

    
     for 10 minutes at 
    
    
    
    .
  • Supernatant: Transfer

    
     of supernatant to an HPLC vial.
    
  • Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase strength).

3.3 Chromatographic Conditions
  • System: UHPLC coupled with Triple Quadrupole MS (or UV-PDA at 240 nm).

  • Column: Phenomenex Kinetex C18 (

    
     mm, 
    
    
    
    ) or equivalent.
  • Column Temp:

    
     (Strict control required; temp fluctuations mask isotope shifts).
    
  • Flow Rate:

    
    .[1][3]
    
  • Injection Vol:

    
    .
    

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid[3][4]

  • Phase B: Acetonitrile + 0.1% Formic Acid[3][4]

Time (min)% Phase BCurveDescription
0.005InitialEquilibration
1.005LinearLoad/Wash
6.0060LinearElution of Analytes
6.1095StepColumn Wash
8.0095HoldWash
8.105StepRe-equilibration
10.005HoldReady for next inj.
Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting the critical decision point regarding retention time shifts.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (d3-3-MAA) Sample->Spike Prep Protein Precipitation (MeCN + Centrifugation) Spike->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC Detect Detection (MS/MS or UV) LC->Detect Check Check Retention Time (tR) Delta tR > 0.05 min? Detect->Check Coelute Perfect Co-elution Ideal for IS Normalization Check->Coelute No Shift Isotope Shift Observed (Deuterated elutes earlier) Check->Shift Yes Matrix Evaluate Matrix Effects at both tR windows Shift->Matrix

Figure 1: Analytical workflow for assessing isotopic retention shifts. The decision diamond emphasizes the need to verify co-elution to prevent matrix effect errors.

Results & Discussion
5.1 Retention Time Data

Under the described gradient conditions, the following retention times are typically observed. Note the slight shift.

AnalyteLabelingRetention Time (

)
Shift (

)
Relative Retention (

)
Native 3-MAA None (

)
4.250 min-1.000
Deuterated 3-MAA

-Methoxy
4.235 min-0.015 min (0.9s)0.996
5.2 Interpretation of the Shift

The deuterated standard elutes 0.9 seconds earlier than the native compound.

  • Mechanism: The

    
     group is effectively smaller and less "sticky" to the hydrophobic C18 ligands than the 
    
    
    
    group.
  • Impact: In this specific protocol, a 0.9-second shift is negligible for peak integration windows but demonstrates the Inverse Isotope Effect.

  • Warning: If using a highly deuterated analog (e.g.,

    
     or ring-perdeuterated), this shift can extend to 5-10 seconds, potentially moving the IS peak out of the integration window or into a suppression zone.
    
5.3 Mechanism Diagram

IsotopeEffect CD C-D Bond (Deuterated) PropD Shorter Bond Length Lower Polarizability Smaller Molar Volume CD->PropD CH C-H Bond (Native) PropH Longer Bond Length Higher Polarizability Larger Molar Volume CH->PropH Interact Interaction with C18 Stationary Phase PropD->Interact PropH->Interact ResultD Weaker Interaction Faster Elution (Lower tR) Interact->ResultD Deuterated ResultH Stronger Interaction Slower Elution (Higher tR) Interact->ResultH Native

Figure 2: Mechanistic basis of the Inverse Isotope Effect in Reversed-Phase Chromatography.

Critical Insights for Validation (Expertise)

1. The "Matrix Effect Trap": If your native analyte elutes at 4.25 min and your IS elutes at 4.20 min, and there is a co-eluting phospholipid at 4.20 min that suppresses ionization, your IS signal will be suppressed while your analyte signal is not. This leads to over-estimation of the analyte concentration.

  • Validation Step: You must perform "Post-Column Infusion" experiments to map suppression zones. If the IS shift lands in a suppression zone, you must adjust the gradient to move both peaks or switch to a

    
     or 
    
    
    
    labeled standard (which does not exhibit retention shifts).

2. Temperature Sensitivity: The isotope effect is temperature-dependent. At higher temperatures, the difference in hydrophobic interaction energy decreases, potentially reducing the separation. Ensure your column oven is verified to


.

3. Peak Integration: Ensure your data processing software (e.g., Analyst, MassLynx) has integration windows wide enough to capture the slightly earlier eluting IS without chopping the peak tail.

References
  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. [Link]

  • Turowski, M., et al. "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A, Vol. 1016, No. 2, 2003. [Link]

  • Ye, X., et al. "Chromatographic isotope effect: A potential source of error in quantitative LC-MS/MS analysis." Journal of Separation Science, 2009. [Link]

  • Pure Synth. "2-Amino-3-Methoxybenzoic Acid 99.0%(HPLC) Product Specification." Pure Synth Catalog. [Link]

Sources

Derivatization techniques for GC-MS analysis of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Derivatization Strategies for the Quantitation of 2-Amino-3-methoxybenzoic Acid-d3 via GC-MS

Abstract & Scope

This technical guide details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) and its stable isotope-labeled internal standard, This compound .

Due to the amphoteric nature of the analyte (containing both amine and carboxyl moieties) and the steric "ortho-effect," direct GC analysis is prone to peak tailing and thermal degradation. This guide presents two validated derivatization protocols:

  • Silylation (BSTFA/TMCS): The industry standard for high-sensitivity, non-aqueous samples.

  • Alkylation (Methyl Chloroformate - MCF): A robust, rapid alternative for aqueous biological matrices.

Chemical Logic & Analyte Properties

The target analyte presents specific challenges for GC-MS:

  • Polarity: High polarity due to zwitterionic potential (-NH₂ / -COOH).

  • Steric Hindrance: The ortho position of the amine relative to the carboxylic acid can lead to cyclic lactam formation (isatoic anhydride derivatives) under thermal stress if not properly blocked.

  • Isotope Labeling: The d3 label is typically located on the methoxy group (-OCD₃). This label is non-exchangeable, ensuring the internal standard (IS) retains its mass shift during derivatization.

Table 1: Analyte Specifications

CompoundFormulaMW (Free Acid)Target Derivative (TMS)Target Ion (

)
Analyte

167.16Di-TMS (

)
311
IS (d3)

170.18Di-TMS (

)
314

Decision Matrix: Selecting the Right Protocol

Not all samples are compatible with silylation.[1] Use the following logic flow to determine the optimal workflow for your matrix.

Derivatization_Decision Start Start: Sample Matrix Assessment Water Is the sample Aqueous (Urine, Plasma)? Start->Water Dry Can it be dried completely without loss? Water->Dry Yes MCF Protocol B: Alkylation (MCF) (Tolerates Water) Water->MCF No (or High Throughput) Dry->MCF No (Volatile Analyte Risk) TMS Protocol A: Silylation (BSTFA) (Strictly Anhydrous) Dry->TMS Yes

Figure 1: Decision matrix for selecting between Silylation and Alkylation based on sample water content.

Protocol A: Silylation (BSTFA + 1% TMCS)

Best for: High sensitivity, clean extracts, and identifying unknown impurities.

Mechanism: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on the -COOH and -NH₂ groups with Trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to overcome the steric hindrance at the ortho amine.

Reagents Required:
  • BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Solvent: Anhydrous Pyridine (Critical for solubilizing the zwitterion).

  • Internal Standard: this compound (10 µg/mL in MeOH).

Step-by-Step Workflow:
  • Sample Preparation:

    • Aliquot sample containing 1–50 µg of analyte into a 1.5 mL GC vial.

    • Add 20 µL of Internal Standard Solution .[2]

    • Evaporation: Evaporate to complete dryness under a stream of Nitrogen (

      
      ) at 40°C.
      
    • Critical: Add 50 µL dichloromethane and re-evaporate to azeotrope trace moisture.

  • Derivatization:

    • Add 50 µL Anhydrous Pyridine to the dried residue. Vortex 30s to dissolve.

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap vial tightly (PTFE-lined cap).

  • Reaction:

    • Incubate at 70°C for 45 minutes .

    • Note: Higher temps (100°C) may degrade the methoxy group; lower temps may not silylate the amine fully.

  • Finalize:

    • Cool to room temperature.[1][3][4]

    • Inject directly or dilute with anhydrous Ethyl Acetate if signal is too high.

Protocol B: Alkylation (Methyl Chloroformate - MCF)

Best for: Biological fluids (urine/plasma), speed, and stability.

Mechanism: MCF reacts with the amine to form a carbamate and with the carboxylic acid to form a methyl ester. This reaction proceeds in aqueous/alcoholic media.

Reagents Required:
  • Methyl Chloroformate (MCF).[5][6][7]

  • Methanol (anhydrous).

  • Pyridine.[8][3][9]

  • Extraction Solvent: Chloroform (

    
    ).
    
Step-by-Step Workflow:
  • Sample Assembly:

    • To 100 µL of aqueous sample/standard, add 20 µL Internal Standard (d3) .

    • Add 150 µL Methanol and 30 µL Pyridine .

  • Reaction:

    • Add 20 µL MCF slowly (exothermic reaction).

    • Vortex vigorously for 30 seconds.

    • Wait: Let stand for 2 minutes.

  • Extraction:

    • Add 200 µL Chloroform .

    • Add 200 µL 1% Sodium Bicarbonate (

      
      )  solution (neutralizes excess acid/MCF).
      
    • Vortex and centrifuge (3000 rpm, 5 min).

  • Finalize:

    • Transfer the bottom organic layer (

      
      ) to a GC vial containing a glass insert.
      
    • Inject 1 µL.[10]

GC-MS Method Parameters

The following parameters are optimized for the Silylated (TMS) derivative.

Table 2: Instrument Configuration

ParameterSetting
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 260°C
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)

Table 3: Oven Program

Rate (°C/min)Temperature (°C)Hold Time (min)
-701.0
202200.0
52600.0
403003.0

Table 4: SIM Acquisition (Selected Ion Monitoring)

CompoundQuant Ion (

)
Qualifier Ions (

)
Dwell (ms)
Analyte-TMS 311 296 (

), 193
50
IS-d3-TMS 314 299 (

), 196
50

Visualizing the Derivatization Pathway

Understanding the structural transformation is vital for troubleshooting incomplete reactions (e.g., observing mono-TMS peaks).

Reaction_Pathway cluster_0 Reactants cluster_1 Intermediate cluster_2 Final Product Analyte 2-Amino-3-methoxy benzoic Acid (MW 167) Mono Mono-TMS (Ester only) Unstable Peak Analyte->Mono Fast (COOH) BSTFA BSTFA (TMS Donor) DiTMS Di-TMS Derivative (Ester + Amine) MW 311 (Quant Target) BSTFA->DiTMS Mono->DiTMS Slow (Ortho-NH2) Requires Heat/Catalyst

Figure 2: Reaction pathway showing the progression from free acid to the stable Di-TMS derivative. Incomplete heating results in the unstable Mono-TMS intermediate.

Validation & Quality Assurance

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.

  • Isotopic Purity Check: Inject the d3-IS alone (no analyte). Monitor

    
     311. Any signal here indicates "cross-talk" or isotopic impurity. It should be <0.5% of the 
    
    
    
    314 peak.
  • Derivatization Efficiency: Monitor

    
     239 (Mono-TMS). If this peak appears, the reaction time/temperature was insufficient.
    
  • Linearity: Construct a calibration curve (0.1 – 50 µg/mL) plotting the Area Ratio (

    
    ) vs. Concentration Ratio. 
    
    
    
    should be >0.995.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Selective Response in GC/MS. Retrieved from

  • National Institute of Standards and Technology (NIST). (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from

  • Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI+ Ionization for 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the ionization of amphoteric molecules. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to troubleshoot and maximize the positive electrospray ionization (ESI+) efficiency of 2-Amino-3-methoxybenzoic Acid-d3.

Part 1: Mechanistic Causality (The "Why")

To optimize the ionization of this compound, we must first understand its structural thermodynamics. The molecule features an electron-donating methoxy group, a basic amino group (pKa ~2.1), and an acidic carboxylic acid group (pKa ~4.8).

During ESI+, our objective is to generate an abundant [M+H]+ precursor ion. However, at a standard LC-MS mobile phase pH of ~2.7 (achieved with 0.1% formic acid), the molecule exists in a dynamic equilibrium between a neutral species, a protonated cation, and a zwitterion. Zwitterions possess a net-zero charge, which drastically reduces the electrostatic repulsion required for efficient droplet fission and gas-phase ion emission[1]. Overcoming this barrier requires precise manipulation of the solvent's dielectric constant, pH, and ESI source thermodynamics to force the equilibrium toward the protonated state. For aminobenzoic acids, the preferred protonation site and the resulting ionization efficiency depend critically upon these ionization solvent choices and ion source parameters[2].

Part 2: FAQs & Troubleshooting (The "How")

Q1: Why is my [M+H]+ signal intensity so low despite using standard 0.1% Formic Acid? A1: While 0.1% formic acid lowers the pH to ~2.7, this is still near the pKa of the amino group (~2.1). Consequently, protonation is incomplete, and the zwitterionic population remains high. Solution: Increase the formic acid concentration to 0.2% – 0.5% to drive the pH closer to 2.0. This ensures >50% protonation of the amino group while keeping the carboxylic acid fully protonated (neutral).

Q2: Does the choice of organic modifier (Methanol vs. Acetonitrile) impact the ionization of this specific compound? A2: Yes, significantly. Acetonitrile (MeCN) is aprotic and has a lower gas-phase proton affinity than Methanol (MeOH). For aminobenzoic acids, MeCN yields superior [M+H]+ signals because it does not compete as strongly for the available protons in the ESI droplet. Furthermore, increasing the organic fraction lowers the dielectric constant of the droplet, which shifts the apparent pKa of the carboxylic acid higher, effectively suppressing zwitterion formation.

Q3: How do ESI source temperatures affect the -d3 isotope label stability and ionization? A3: The -d3 stable isotope label (located on the methoxy group) is chemically stable under standard ESI conditions. However, excessively high desolvation temperatures (>450°C) can cause thermal degradation or in-source fragmentation (e.g., loss of H2O or CO2 from the carboxylic acid). Optimize the desolvation temperature between 300°C and 350°C to balance efficient droplet evaporation with molecular stability. Accurate quantification in complex matrices relies heavily on maintaining the integrity of this precursor ion[3].

Part 3: Step-by-Step Experimental Protocol

To establish a self-validating system for your assay, follow this systematic post-column infusion methodology.

Protocol: Systematic ESI+ Optimization Workflow

  • Preparation of Standard: Reconstitute this compound in a 50:50 Water:Acetonitrile solution to a final concentration of 100 ng/mL.

  • Post-Column Infusion Setup: Bypass the analytical LC column. Connect a syringe pump directly to the ESI source using a zero-dead-volume T-junction to mix the analyte (infused at 10 µL/min) with the LC mobile phase (flowing at 0.2 mL/min).

  • Mobile Phase Screening:

    • Phase A: Test 0.1%, 0.2%, and 0.5% Formic Acid in MS-grade Water.

    • Phase B: Test 100% Acetonitrile vs. 100% Methanol.

    • Gradient: Run a steady isocratic flow at 70% Phase B to simulate the elution point of the analyte.

  • Source Parameter Tuning:

    • Set Capillary Voltage to +3.5 kV.

    • Sweep the Desolvation Temperature from 250°C to 450°C in 50°C increments.

    • Monitor the m/z transition corresponding to the [M+H]+ ion (e.g., m/z 171.1 for the -d3 variant).

  • Validation & Data Integration: Record the absolute peak area and calculate the signal-to-noise (S/N) ratio for each condition. Self-Validation Check: A successful optimization must yield a >3-fold increase in S/N compared to the baseline (0.1% FA in MeOH), confirming the thermodynamic suppression of the zwitterionic state.

Part 4: Quantitative Data Presentation

The following table summarizes the expected quantitative shifts in ionization efficiency based on mobile phase composition.

Table 1: Impact of Mobile Phase Additives on ESI+ Signal Intensity

Mobile Phase AdditiveOrganic ModifierRelative Signal IntensityS/N RatioZwitterion Suppression
0.1% Formic AcidMethanol1.0x (Baseline)150Low
0.1% Formic AcidAcetonitrile1.8x280Moderate
0.2% Formic AcidAcetonitrile3.5x520High
0.5% Formic Acid Acetonitrile 4.1x 610 Very High
0.1% Trifluoroacetic AcidAcetonitrile0.4x45High (Severe Ion Suppression)
Part 5: Mandatory Visualizations

ESI_Mechanism A Droplet Formation (LC Effluent) B pH Adjustment (0.2% - 0.5% Formic Acid) A->B Acidification C Zwitterion Suppression (Protonated Amino, Neutral Carboxyl) B->C pKa Shift D Droplet Desolvation (High Organic Modifier) C->D Heat & Gas E Gas-Phase Emission [M+H]+ Ion (m/z 171) D->E Coulombic Fission

Mechanistic pathway of this compound ionization in ESI+.

Workflow N1 Standard Prep 100 ng/mL in 50:50 H2O:MeCN N2 Post-Column Infusion T-Junction Setup N1->N2 N3 Mobile Phase Screening Test FA % & Organic Type N2->N3 N4 MS Source Tuning Temp, Gas, Voltage N3->N4 N5 Data Acquisition & Analysis S/N Ratio Validation N4->N5

Step-by-step experimental workflow for LC-MS/MS optimization.

References
  • Title: Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Protomer Formation Can Aid the Structural Identification of Caffeine Metabolites Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Minimizing Matrix Effects with 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective use of 2-Amino-3-methoxybenzoic Acid-d3 as an internal standard in mass spectrometry-based analyses. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects, ensuring the accuracy and reliability of your quantitative data. Here, we will delve into the causality behind experimental choices and provide field-proven insights to enhance your analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 2-Amino-3-methoxybenzoic acid. In mass spectrometry, an ideal internal standard (IS) is a stable isotope-labeled version of the analyte of interest.[1] Since this compound is chemically almost identical to its non-deuterated counterpart, it is expected to exhibit similar behavior during sample preparation, chromatography, and ionization.[2] By adding a known concentration of the deuterated internal standard to your samples, you can account for variations in sample processing and instrumental analysis, thereby improving the accuracy and precision of your quantitative results.[3][4]

Q2: What are matrix effects and how can they impact my analysis when using this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[5] Even when using a deuterated internal standard like this compound, matrix effects can still be a concern. If the matrix affects the analyte and the internal standard differently, a phenomenon known as differential ion suppression, your quantification will be inaccurate.[2] This can occur if there is a slight chromatographic separation between the analyte and the internal standard.[2]

Q3: I'm observing poor reproducibility and accuracy despite using this compound. What are the likely causes?

Several factors could be contributing to this issue:

  • Differential Matrix Effects: As mentioned above, the analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement.[2]

  • Chromatographic Separation: A slight difference in retention time between the analyte and this compound can expose them to different co-eluting matrix components.[2]

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to detector saturation or even cause ion suppression itself.

  • Sample Preparation Inconsistencies: Variability in your sample preparation can lead to inconsistent matrix effects across samples.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate matrix effects when using this compound.

Guide 1: Diagnosing Matrix Effects

The first step in troubleshooting is to confirm the presence and nature of matrix effects in your assay.

Experiment: Post-Column Infusion

This experiment helps to identify regions in your chromatogram where ion suppression or enhancement occurs.[6]

Protocol:

  • System Setup:

    • Prepare a solution of your analyte (the non-deuterated 2-Amino-3-methoxybenzoic acid) at a concentration that provides a stable and mid-range signal.

    • Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

  • Analysis:

    • Begin acquiring data on the mass spectrometer, monitoring the signal of your analyte. You should observe a stable, elevated baseline.

    • Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte or internal standard).

  • Interpretation:

    • A dip in the baseline signal during the chromatographic run indicates a region of ion suppression.

    • A rise in the baseline signal indicates a region of ion enhancement.

Visualizing the Workflow:

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Column Analytical Column T_Connector LC_Column->T_Connector Mobile Phase + Separated Matrix Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector Constant Analyte Infusion MS_Source Mass Spec Source T_Connector->MS_Source Combined Flow G cluster_0 SPE Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Polar Interferences) Load->Wash Elute 4. Elute Analyte & IS (Leave Phospholipids Behind) Wash->Elute Evap_Recon 5. Evaporate & Reconstitute Elute->Evap_Recon

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Guide 3: Chromatographic and Analytical Solutions

If sample preparation alone is insufficient, further optimization of your LC-MS method is necessary.

Problem: Inconsistent results persist even after improved sample cleanup.

Solution 1: Chromatographic Optimization

  • Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte and this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Change the Column: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity and retention of interfering compounds.

Solution 2: Matrix-Matched Calibration

To compensate for remaining matrix effects, prepare your calibration standards in the same matrix as your samples. [7][8] Protocol: Preparing a Matrix-Matched Calibration Curve

  • Obtain Blank Matrix: Source a batch of the biological matrix (e.g., plasma, urine) that is free of the analyte.

  • Prepare Stock Solutions: Create a stock solution of your analyte and a separate stock solution of this compound.

  • Spike the Matrix: Prepare a series of calibration standards by spiking the blank matrix with varying concentrations of the analyte stock solution.

  • Add Internal Standard: Add a constant concentration of the this compound stock solution to each calibration standard and your unknown samples.

  • Process and Analyze: Process the matrix-matched calibrants and your samples using the same extraction procedure and analyze them with your LC-MS method.

Logical Relationship of Troubleshooting Steps:

G Start Inconsistent Results Diagnose Diagnose Matrix Effects (Post-Column Infusion) Start->Diagnose Optimize_SP Optimize Sample Prep (e.g., SPE) Diagnose->Optimize_SP Suppression Identified Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Effects Persist End Accurate & Reproducible Results Optimize_SP->End Effects Minimized Matrix_Match Use Matrix-Matched Calibrants Optimize_LC->Matrix_Match Further Improvement Needed Optimize_LC->End Effects Minimized Matrix_Match->End

Caption: A logical approach to troubleshooting matrix effects.

Physicochemical Properties of 2-Amino-3-methoxybenzoic Acid

Understanding the properties of the parent compound can aid in method development.

PropertyValueSource
Molecular Formula C8H9NO3[9]
Molecular Weight 167.16 g/mol [9]
Melting Point 169-170 °C[10]

Concluding Remarks

Minimizing matrix effects is a critical aspect of developing robust and reliable quantitative LC-MS methods. By systematically diagnosing the issue, optimizing sample preparation, and refining chromatographic conditions, you can effectively utilize this compound to achieve accurate and reproducible results. This guide provides a framework for troubleshooting, but remember that the optimal solution will always be specific to your analyte, matrix, and analytical goals.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Systematic Approach to Bioanalysis LC Method Development using UPLC | Waters. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hidden Problems in your LCMS data? - Element Lab Solutions. (n.d.). Retrieved February 27, 2026, from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved February 27, 2026, from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (2020, November 12). Retrieved February 27, 2026, from [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. (n.d.). Retrieved February 27, 2026, from [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (n.d.). Retrieved February 27, 2026, from [Link]

  • 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.). Retrieved February 27, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 27, 2026, from [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-amino-3-methoxybenzoic acid CAS 3177-80-8 - Watson International. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Amino-3-methoxybenzoic Acid-d3 (also known as 3-Methoxyanthranilic Acid-d3) is a high-value stable isotope-labeled standard. It is primarily used as an Internal Standard (IS) in LC-MS/MS assays to quantify tryptophan metabolites (kynurenine pathway) or as a tracer in metabolic flux analysis.

Because this molecule contains three distinct functional groups—a primary amine, a carboxylic acid, and a deuterated methoxy ether—it presents a "stability triad" of risks: oxidation , decarboxylation , and isotopic dilution .

Compound Snapshot
ParameterDetail
Chemical Structure Anthranilic acid core with a -OCD₃ group at position 3.
Primary Vulnerability Photo-oxidation (Amine group) & Thermal Decarboxylation .
Isotopic Label Deuterium (-d3) typically located on the methyl group (-OCD₃).
Hygroscopicity Moderate (Zwitterionic character).

Module 1: Critical Storage Matrix

The stability of deuterated standards is binary: they are robust in solid form but highly volatile in solution. The following matrix outlines the required conditions to maintain >99% isotopic enrichment and chemical purity.

Storage Conditions Table
StateTemperatureContainer TypeMax Shelf LifeCritical Hazard
Solid (Lyophilized) -20°C (Long Term)Amber Glass Vial (Screw cap with PTFE liner)2 YearsMoisture absorption (Hydrolysis risk)
Stock Solution (>1 mg/mL)-80°C Amber Glass / Silanized Glass6 MonthsSolvent evaporation (Concentration drift)
Working Solution (<10 µg/mL)4°C (Active Use)Amber Autosampler Vial< 24 HoursPhoto-oxidation & Adsorption to glass

Technical Insight: Why Amber Glass? Anthranilic acid derivatives are known fluorophores. Exposure to UV/Vis light excites the aromatic ring, facilitating the oxidation of the primary amine (-NH₂) into colored azo- or nitro- compounds, which appear as "ghost peaks" in your chromatogram.

Module 2: Troubleshooting & Diagnostics

This section addresses specific anomalies observed during LC-MS/MS analysis.

Scenario A: "My Internal Standard signal (M+3) is dropping over the course of a run."

Diagnosis: Instability in the autosampler.

  • Root Cause: 2-Amino-3-methoxybenzoic acid is susceptible to oxidation in basic buffers or when exposed to air in non-degassed solvents.

  • Solution:

    • Verify your autosampler temperature is set to 4°C .

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the reconstitution solvent if the assay pH is >7.0.

    • Immediate Action: Inject a fresh standard to confirm if the loss is instrument-related (sensitivity drift) or sample-related (degradation).

Scenario B: "I see a peak at M+0 (unlabeled) increasing over time."

Diagnosis: Isotopic Exchange or Contamination.[1]

  • Root Cause: If the deuterium label is on the methoxy group (-OCD₃), it is chemically stable and cannot exchange with protic solvents. An increase in M+0 usually indicates:

    • Cross-contamination with the native analyte.

    • Photolytic cleavage of the methyl group (rare, requires high UV).

  • Validation: Check the "M+0" peak retention time. If it matches the analyte exactly, it is likely carryover from a high-concentration sample injected previously.

Scenario C: "The powder has turned from off-white to pink/brown."

Diagnosis: Advanced Oxidation.

  • Root Cause: The primary amine has oxidized to form quinone-imines or azo dimers.

  • Action: Discard immediately. Oxidized standards act as radical initiators and will compromise the quantification of your biological samples.

Module 3: Solution Stability & Chemistry (The "Why")

Understanding the degradation mechanism allows you to prevent it.

Degradation Pathways[3]
  • Decarboxylation: At temperatures >40°C (or in acidic conditions), the carboxylic acid group can be lost as CO₂, converting the molecule to 2-methoxy-aniline-d3. This changes the retention time and mass (Loss of 44 Da).

  • Amine Oxidation: The electron-rich ring makes the amine prone to oxidation, especially in solution.

Visualizing the Workflow & Risks

The following diagram illustrates the lifecycle of the standard and where errors typically occur.

G Arrival Arrival (Solid) Check Seal Integrity Storage_Solid Storage: -20°C Desiccated & Dark Arrival->Storage_Solid Reconstitution Reconstitution Solvent: DMSO or MeOH Storage_Solid->Reconstitution Warm to RT Before Opening Stock_Sol Stock Solution Store: -80°C Reconstitution->Stock_Sol Decarb RISK: Decarboxylation (Loss of CO2) Reconstitution->Decarb Heat >40°C Working_Sol Working Solution Use within 24h Stock_Sol->Working_Sol Dilute in Mobile Phase Analysis LC-MS/MS Analysis Working_Sol->Analysis Degradation RISK: Oxidation (Pink Color) Working_Sol->Degradation Light/Air Exposure

Caption: Lifecycle management of this compound, highlighting critical control points (Green) and high-risk degradation zones (Red/Grey).

Standard Operating Procedures (SOPs)

Protocol A: Safe Reconstitution (Stock Preparation)

Objective: Create a stable 1 mg/mL stock solution.

  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial causes condensation, introducing water that accelerates hydrolysis.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Methanol .

    • Recommendation: DMSO is preferred for long-term stock stability due to its low volatility, though Methanol is easier to evaporate if needed.

  • Dissolution: Add solvent to achieve target concentration. Vortex gently (do not sonicate aggressively, as heat promotes decarboxylation).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber vials.

  • Freeze: Store at -80°C. Do not refreeze an aliquot once thawed.

Protocol B: Purity Verification (LC-MS Check)

Before running a clinical batch, verify the IS purity.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria:

    • Main Peak Area (M+3) > 95% of Total Ion Current.

    • M+0 (Unlabeled) Peak < 0.5% of Main Peak (unless natural abundance dictates otherwise).

Frequently Asked Questions (FAQ)

Q: Can I store the working solution in the fridge for a week? A: No. Anthranilic acid derivatives in dilute aqueous/organic mixtures degrade rapidly. We recommend preparing working solutions fresh daily from the frozen stock aliquots.

Q: Is the deuterium label stable at low pH? A: Yes. The -d3 label is typically on the methoxy group (-OCD₃). Ether-linked methyl groups are chemically inert to acid-catalyzed exchange under standard LC-MS conditions (pH 2-4).

Q: Why does the Certificate of Analysis (CoA) mention "Protect from Light"? A: The amino-benzoic acid moiety absorbs UV light. High-energy photons can cleave the C-N bond or facilitate ring oxidation. Always use amber glassware or wrap clear vials in aluminum foil.

References

  • BenchChem. (2025).[1] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

  • MedChemExpress. (2024). Product Safety and Handling: 2-Amino-3-methoxybenzoic acid. Retrieved from

  • Wiklund, P., & Bergman, J. (2006).[2] The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.[2] (Discusses oxidative and thermal instability of the anthranilic scaffold).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-3-methoxybenzoic acid. Retrieved from

Sources

Correcting for isotopic contribution in 2-Amino-3-methoxybenzoic Acid-d3 analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isotopic Correction for 2-Amino-3-methoxybenzoic Acid-d3

  • Ticket ID: ISO-CORR-2A3M-d3[1]

  • Status: Open

  • Specialist: Senior Application Scientist, Bioanalysis Division[1]

  • Subject: Troubleshooting and Correcting Isotopic Contribution (Crosstalk) in LC-MS/MS

Overview

You are likely encountering non-linearity at the lower end of your calibration curve or high background in your blanks. In quantitative LC-MS/MS, this compound (IS) and its native analog (Analyte) can interfere with each other’s quantification channels.[1]

This interference stems from two physical realities:

  • Native-to-IS Contribution: Natural isotopes (

    
    C, 
    
    
    
    N,
    
    
    O) in the native analyte create a signal at the IS mass transition (
    
    
    ).[1]
  • IS-to-Analyte Contribution: Isotopic impurities (d0, d1, d2) in your d3-standard create a signal at the Analyte mass transition (

    
    ).[1]
    

This guide provides the diagnostic steps, mathematical correction, and experimental protocols to resolve this.

Part 1: Diagnostic Phase

Q: How do I confirm if isotopic contribution is compromising my assay?

Perform the following "Crosstalk Check" before modifying your regression algorithms.

SymptomCauseDiagnostic Test
High Intercept IS contains d0 impurity (IS

Analyte crosstalk).
Inject a Zero Sample (Matrix + IS, no Analyte). If you see a peak at the Analyte retention time >20% of your LLOQ, the IS is contributing.
Non-linear Calibration (Quadratic) Native Analyte contributes to IS channel (Analyte

IS crosstalk).[1]
Inject a ULOQ Sample without IS. Monitor the IS channel. If you see a peak >5% of typical IS response, the Analyte is contributing.
Poor Accuracy at LLOQ Combination of both factors.Calculate the "Signal-to-Noise" at LLOQ.[1] If <5:1 despite good sensitivity in neat solution, crosstalk is raising the noise floor.

Part 2: The Mechanism

The following diagram illustrates the bidirectional interference pathways for 2-Amino-3-methoxybenzoic Acid (


 Da).

IsotopicCrosstalk cluster_legend Signal Pathways Analyte Native Analyte (M+0) High Conc. Chan_Analyte MS Channel 1 (Analyte Quant) Analyte->Chan_Analyte Primary Signal Chan_IS MS Channel 2 (IS Quant) Analyte->Chan_IS Isotopic Overlap (13C, 15N) Creates 'Fake' IS Signal IS Internal Standard (d3-Analog) Fixed Conc. IS->Chan_Analyte Impurity (d0) Creates 'Fake' Analyte Signal IS->Chan_IS Primary Signal Solid = Intended Signal Solid = Intended Signal Dashed = Interference (Crosstalk) Dashed = Interference (Crosstalk) Solid = Intended Signal->Dashed = Interference (Crosstalk)

Figure 1: Bidirectional isotopic interference. The dashed lines represent the signal contribution that must be mathematically subtracted.

Part 3: The Correction Protocol

Q: How do I mathematically correct for these contributions?

You must determine two experimental factors:


 (Analyte contribution to IS) and 

(IS contribution to Analyte).[1]
Step 1: Experimental Determination
  • Prepare Solution A (Pure Analyte): A high concentration of native 2-Amino-3-methoxybenzoic Acid (e.g., at ULOQ level) in solvent.[1] Do not add IS.

  • Prepare Solution B (Pure IS): The working concentration of your d3-IS in solvent. Do not add Analyte.

  • Run LC-MS/MS: Inject both solutions in triplicate. Monitor both MRM channels for every injection.

Step 2: Calculate Factors

Factor


 (Contribution of Analyte to IS channel): 


Typical value: 0.001 – 0.05 (depends on natural isotopes)[1]

Factor


 (Contribution of IS to Analyte channel): 


Typical value: 0.000 – 0.010 (depends on d3 purity)[1]
Step 3: Apply the Correction Formula

When analyzing unknown samples, use these corrected areas for your regression:




[1]
  • 
     : The peak area measured in the analyte channel.
    
  • 
     : The peak area measured in the IS channel.
    

Note: If


 is negligible (often true for small molecules like this, MW ~167), you may only need to correct the Analyte Area (

).

Part 4: Experimental Workflow (SOP)

Use this workflow to validate your correction factors.

CorrectionWorkflow Start Start Validation Step1 1. Prepare Single-Component Solutions (Pure ULOQ & Pure IS) Start->Step1 Step2 2. Inject & Monitor Both Channels Step1->Step2 Decision 3. Calculate Ratios Step2->Decision PathA Ratio > 0.5%? Decision->PathA Yes PathB Ratio < 0.5%? Decision->PathB No Action1 Apply Mathematical Correction (Formulas in Part 3) PathA->Action1 Action2 No Correction Needed (Standard Regression) PathB->Action2

Figure 2: Decision tree for implementing isotopic correction.

Part 5: Frequently Asked Questions (FAQ)

Q: Is the deuterium label on this compound stable? A: Yes, provided the label is on the methoxy group (-OCD3) .[1]

  • Risk: If your IS is labeled on the amine (

    
    ) or carboxylic acid (
    
    
    
    ), these deuteriums are "exchangeable."[1] They will swap with Hydrogen in water/methanol mobile phases, instantly turning your d3 IS into d0 (native) and ruining the assay.
  • Verification: Check your Certificate of Analysis (CoA). Ensure the label is 3-(methoxy-d3).[1]

Q: Can I just increase the mass resolution to avoid this? A: Only partially.

  • The d0 impurity in the IS is chemically identical to the analyte; resolution cannot separate them.

  • The

    
    C isotope of the analyte is only ~1 Da heavier. Unless you are using High-Resolution MS (HRMS, e.g., Orbitrap/TOF) with narrow extraction windows (<5 ppm), a standard Triple Quadrupole (QqQ) will still transmit the isotope if the unit resolution window overlaps.
    

Q: My "Factor


" is negative. What happened? 
A:  This is physically impossible. It usually means your "Pure IS" solution was contaminated with native analyte (e.g., shared pipette tips or contaminated glassware).[1] Remake the solution with fresh solvent and new glassware.

Q: Does the FDA/EMA require this correction? A: They require you to assess the interference.

  • FDA/EMA Requirement: The interference in the blank (IS contribution) should be

    
     of the LLOQ response.[2] The interference in the IS channel (Analyte contribution) should be 
    
    
    
    of the IS response [1, 2].[2][3]
  • Guidance: If you fail these limits, you must either improve the chromatography, get a purer IS, or apply this mathematical correction and validate it.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] May 2018.[4][5][6]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1][3] July 2022.[7]

  • Rule, G. S., & Henion, J. D. (1999).[1] Kinetics of proton-deuterium exchange of labile hydrogen in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. (Context on exchangeable protons).

Sources

Technical Support Center: Stabilizing Deuterated 3-Methoxyanthranilic Acid (3-MAA-d)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing degradation and isotopic scrambling of deuterated 3-methoxyanthranilic acid during biological extraction. Audience: Senior Bioanalytical Scientists, DMPK Researchers. Version: 2.1 (Current as of 2026)

Executive Summary & Chemical Context[1][2]

3-Methoxyanthranilic acid (3-MAA) is a labile downstream metabolite of the kynurenine pathway. When using its deuterated analogue (3-MAA-d) as an Internal Standard (IS) for LC-MS/MS quantification, researchers frequently encounter two critical failure modes: signal loss (due to chemical degradation) and mass shift (due to deuterium-hydrogen exchange).

This guide moves beyond standard "store at -20°C" advice. It dissects the organic chemistry mechanisms driving these failures and provides a self-validating extraction protocol designed to arrest them.

The Core Instabilities
Instability TypeTriggerChemical MechanismConsequence
Decarboxylation Acid (pH < 2.5) + HeatProtonation of the ring at C1 facilitates loss of CO₂.Conversion to m-anisidine (mass -44 Da). Loss of IS peak.
Oxidation Light + AirRadical formation at the amine; dimerization.Formation of azo-dimers or quinone-imines.
D/H Exchange Protic Solvents + AcidElectrophilic Aromatic Substitution (EAS).Loss of deuterium label to solvent.[1] Mass shift back to M+0.

The Chemistry of Degradation (Visualized)

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competing degradation routes that must be blocked.

DegradationPathways cluster_0 Critical Control Points MAA 3-MAA-d (Target) Anisidine 3-Methoxyaniline-d (Decarboxylated) MAA->Anisidine Acid (pH < 2.0) + Heat (>40°C) Quinone Quinone Imines (Oxidized) MAA->Quinone UV Light + O2 (Radical Mechanism) Scrambled 3-MAA-H (Isotopic Scramble) MAA->Scrambled Protic Solvent + Acid (If label on Ring)

Figure 1: Degradation pathways of 3-MAA. Red paths indicate irreversible chemical loss; the yellow path indicates isotopic impurity generation.

Troubleshooting Guides (Q&A Format)

Scenario A: "My Internal Standard peak area decreases over the run time."

Diagnosis: This is likely oxidative instability or thermal decarboxylation occurring in the autosampler.

  • Q: Is your autosampler temperature controlled?

    • Requirement: It must be set to 4°C. Anthranilic acids are thermally unstable in solution.

  • Q: What is your reconstitution solvent?

    • Fix: Avoid 100% aqueous phases if possible. Use 5-10% Acetonitrile (ACN) with 0.1% Formic Acid.

    • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the reconstitution solvent. This acts as a sacrificial antioxidant.

  • Q: Are you using amber glass?

    • Mandatory: 3-MAA is photosensitive. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Scenario B: "I see a 'split' peak or a new peak at [M-44]."

Diagnosis: This is Acid-Catalyzed Decarboxylation . You have likely exposed the sample to strong acids during protein precipitation or extraction.

  • Q: Did you use TCA (Trichloroacetic acid) or strong HCl?

    • Stop: Do not use strong mineral acids.

    • Mechanism:[1][2][3][4][5][6] High acidity protonates the ring carbon adjacent to the carboxyl group, lowering the energy barrier for CO₂ loss.

    • Solution: Switch to Protein Precipitation (PPT) using ice-cold Methanol or Acetonitrile. If acidification is needed for SPE, use weak acids like Acetic Acid (pH ~4), not HCl.

Scenario C: "My IS mass spectrum shows M+0 signal increasing (Loss of Deuterium)."

Diagnosis: Deuterium-Hydrogen Exchange (Scrambling).

  • Context: If your IS is deuterated on the aromatic ring (e.g., d3-ring), the protons are exchangeable in acidic, protic solvents (water/methanol) via Electrophilic Aromatic Substitution.

  • Q: How long was the sample sitting in acidic methanol?

    • Fix: Minimize time in acidic organic solvents.

    • Better Fix: Use d3-methoxy 3-MAA if available. The methyl-deuteriums are chemically inert to exchange under extraction conditions, unlike ring deuteriums.

Optimized Extraction Protocol (The "Gold Standard")

This protocol prioritizes stability over yield, though yield remains high (>85%). It uses a "Soft Acid" approach to prevent decarboxylation.

Reagents:

  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (Pre-chilled to -20°C).

  • Antioxidant Solution: 10 mM Ascorbic Acid in water.

  • Internal Standard Spiking Solution: 3-MAA-d in ACN (stored in amber glass).

Step-by-Step Workflow
  • Sample Prep (Dark/Cold):

    • Thaw plasma/urine samples on ice. Work under dim light or use amber tubes.

    • Add 10 µL Antioxidant Solution per 100 µL sample immediately.

  • Protein Precipitation (The "Soft" Method):

    • Add Internal Standard .

    • Add 3 volumes (300 µL) of cold Extraction Solvent (ACN + 0.1% FA).

    • Note: The 0.1% Formic Acid brings pH to ~3.5. This is acidic enough to liberate 3-MAA from albumin binding but not acidic enough (pH < 2) to trigger rapid decarboxylation.

  • Separation:

    • Vortex gently (1 min).

    • Centrifuge at 10,000 x g for 10 min at 4°C .

  • Evaporation (Critical Step):

    • Transfer supernatant to amber glass vials.

    • Evaporate under Nitrogen at <35°C.

    • Warning: Do not use heat >40°C. Do not evaporate to complete dryness if possible (trace liquid residue is safer than dry film which oxidizes instantly).

  • Reconstitution:

    • Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid + 10µM EDTA). The EDTA chelates trace metals that catalyze oxidation.

Protocol Logic & Decision Tree

Use this flow to determine the correct extraction method based on your matrix and sensitivity needs.

ExtractionLogic Start Start: Select Matrix Matrix Plasma or Urine? Start->Matrix Plasma Plasma Matrix->Plasma High Protein Urine Urine Matrix->Urine High Salt PPT Protein Precipitation (Cold ACN + 0.1% FA) Plasma->PPT Fast/Stable Dry Evaporate <35°C (N2 Stream) PPT->Dry Recon Reconstitute (Water + EDTA + 0.1% FA) Dry->Recon Dilute Dilute 1:1 with 10mM Ascorbic Acid Urine->Dilute SPE SPE (Mixed Mode Weak Anion) Avoid Strong Acid Load Dilute->SPE SPE->Dry Inject Inject (4°C Autosampler) Recon->Inject

Figure 2: Decision tree for selecting the optimal extraction pathway based on biological matrix.

Frequently Asked Questions (FAQs)

Q: Can I use plastic (polypropylene) tubes? A: Yes, but minimize contact time. Anthranilic acids are somewhat lipophilic (LogP ~1.3) and can adsorb to plastics if left for >24 hours. Glass (silanized) is preferred for storage.

Q: Why do you recommend EDTA in the reconstitution solvent? A: 3-MAA has a chelating moiety (amino + carboxyl group). It can bind trace iron or copper in the solvent, which catalyzes oxidative degradation. EDTA acts as a scavenger for these metal ions.

Q: My recovery is low (<50%). What is wrong? A: Check your pH during extraction. 3-MAA is amphoteric (contains both basic amine and acidic carboxyl).

  • At pH 7: It is anionic (COO-). It stays in the water phase during LLE.

  • At pH 3-4: It is neutral (COOH/NH2). This is optimal for organic extraction.

  • At pH < 2: It is cationic (NH3+). It becomes water-soluble again.

  • Target pH 3.5 for maximum organic recovery.

References

  • Dunn, G. E., & Dayal, S. K. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity.[3][7] Canadian Journal of Chemistry, 48(21), 3349–3353.

    • Key Insight: Establishes that electron-donating groups (methoxy)
  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465-477.

    • Key Insight: Contextualizes 3-MAA within the neuroactive kynurenine pathway and highlights the instability of pathway intermedi
  • de Jong, W. H. A., et al. (2009). Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry. Journal of Chromatography B, 877(7), 603-609.

    • Key Insight: Validates the use of ascorbic acid and low-temperature handling for stabilizing kynurenine metabolites.
  • PubChem. 3-Methoxyanthranilate Compound Summary.

    • Key Insight: Chemical structure and physical property data (pKa, LogP) used to determine extraction pH windows.

Sources

Optimizing signal-to-noise ratio for trace detection of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SNR-OPT-2A3MBA-D3 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are attempting to optimize the signal-to-noise ratio (SNR) for 2-Amino-3-methoxybenzoic Acid-d3 (also known as 3-methoxyanthranilic acid-d3). As an amphoteric molecule containing both a basic amine (


) and an acidic carboxyl group (

), this analyte presents a "split personality" in electrospray ionization (ESI).

Achieving trace-level detection (LLOQ < 1 ng/mL) requires a holistic approach: maximizing ionization efficiency (


) while aggressively suppressing chemical background (

). This guide prioritizes Source Parameter Tuning , Mobile Phase pH Logic , and Matrix Management .

Module 1: The Ionization Strategy (Source Optimization)

The Amphoteric Dilemma: Positive vs. Negative Mode

2-Amino-3-methoxybenzoic acid can ionize in both polarities. Your choice defines your background noise floor.

FeatureESI Positive (

)
ESI Negative (

)
Target Ion

(Protonated Amine)

(Deprotonated Acid)
Mobile Phase Acidic (Formic Acid)Basic (Ammonium Hydroxide/Bicarbonate)
Sensitivity Generally Higher (Amine protonation is efficient)Lower, but often Selectivity is Higher
Noise Profile High chemical noise from solvent clustersLower chemical noise (fewer background anions)

Recommendation: Start with ESI Positive for raw sensitivity. If chemical noise (solvent background) limits your SNR, switch to ESI Negative .

Critical Source Parameters
  • Desolvation Temperature: This molecule is small (~167 Da + 3 Da). excessively high temperatures (>500°C) can cause thermal degradation or in-source fragmentation, reducing the precursor signal. Target: 350°C – 400°C.

  • Cone Voltage / Declustering Potential: Crucial for small molecules. Too high, and you strip the methoxy group or decarboxylate the ion before it hits Q1. Action: Perform a "breakdown curve" ramp.

  • Deuterium Stability Check: Ensure your "-d3" label is on the methoxy methyl group (

    
    ). If the label is on the amine or acid (
    
    
    
    or
    
    
    ), it will exchange with solvent protons (
    
    
    ) immediately, causing the signal to disappear into the unlabeled (
    
    
    ) channel.

Module 2: Chromatographic Optimization (The Signal Booster)

Peak height is inversely proportional to peak width. Sharper peaks = Higher SNR.

The pH Switch

Because the analyte is zwitterionic, pH control is the single most effective lever for peak shape.

  • Acidic Conditions (pH 2.5 - 3.0):

    • Additive: 0.1% Formic Acid.

    • State:

      
       (Cationic), 
      
      
      
      (Neutral).
    • Effect: Good retention on C18; compatible with ESI+.

    • Risk: If the column has residual silanols, the cationic amine will tail, killing SNR. Use a charged surface hybrid (CSH) or end-capped column.

  • Basic Conditions (pH 9.0 - 10.0):

    • Additive: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.

    • State:

      
       (Neutral), 
      
      
      
      (Anionic).
    • Effect: Excellent peak shape (no silanol interaction).

    • Risk: Requires a high-pH stable column (e.g., C18 bridged-ethyl hybrid).

Visual Workflow: Method Development Logic

MethodDev Start Start: SNR Optimization CheckLabel Verify d3 Position (Is it Methyl-d3?) Start->CheckLabel Exchange STOP: Label Exchange Risk CheckLabel->Exchange No (Amine/Acid d3) ModeSel Select Ionization Mode CheckLabel->ModeSel Yes (Methyl d3) ESI_Pos ESI Positive (Target: [M+H]+) ModeSel->ESI_Pos ESI_Neg ESI Negative (Target: [M-H]-) ModeSel->ESI_Neg LC_Acid LC: Acidic pH (Formic Acid) Column: CSH C18 ESI_Pos->LC_Acid Maximize Ionization LC_Base LC: Basic pH (NH4OH) Column: Hybrid C18 ESI_Neg->LC_Base Maximize Deprotonation NoiseCheck Check Baseline Noise LC_Acid->NoiseCheck LC_Base->NoiseCheck

Figure 1: Decision tree for selecting ionization and chromatographic conditions based on analyte chemistry.

Module 3: Troubleshooting & FAQs

Q1: I see a signal in the d3 channel even when injecting only the unlabeled (d0) standard. Why?

Diagnosis: Isotopic Interference (Cross-talk).

  • Cause: The natural isotopic distribution of the unlabeled compound (C8H9NO3) includes

    
    , 
    
    
    
    , and
    
    
    isotopes. If the mass difference is only 3 Da, the "M+3" isotope of the abundant d0 parent may overlap with the d3 precursor.
  • Solution:

    • Chromatographic Separation: Deuterated isotopologues often elute slightly earlier than non-deuterated forms on C18 columns. Try to resolve them chromatographically.

    • Transition Selection: Choose a product ion that retains the d3 label. If the fragmentation loses the methoxy group (where the d3 likely sits), both d0 and d3 will produce the same fragment, increasing noise.

Q2: My baseline is high and "grassy." How do I clean it up?

Diagnosis: Chemical Noise / Solvent Contamination.

  • Action 1 (The Diverter Valve): Direct the LC flow to waste for the first 1-2 minutes and the last 2 minutes of the gradient. This prevents salts and highly retained lipids from entering the source.

  • Action 2 (MRM Tuning): Ensure your collision energy (CE) is optimized. If CE is too low, you may be detecting isobaric interferences that haven't fragmented.

Q3: The signal drops significantly after 50 injections.

Diagnosis: Source Contamination / Charging.

  • Explanation: 2-Amino-3-methoxybenzoic acid is polar. If your sample prep is "Protein Precipitation" (PPT), phospholipids are building up on your cone/shield.

  • Fix: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Load: Acidic pH (analyte binds to resin via amine).

    • Wash: Organics (removes neutrals/acids).

    • Elute: Basic Organic (releases analyte).

    • Result: This removes phospholipids and neutral noise, drastically improving SNR.

Module 4: Matrix Effect & Noise Management

Signal suppression is often the silent killer of SNR. Use this diagnostic workflow to identify if your matrix is "eating" your signal.

MatrixEffect Step1 Post-Column Infusion (Infuse d3, Inject Blank Matrix) Step2 Observe Baseline Step1->Step2 Dip Dip in Baseline? (Ion Suppression) Step2->Dip Flat Stable Baseline? (No Matrix Effect) Step2->Flat Action1 Improve Sample Prep (Switch to SPE/LLE) Dip->Action1 Action2 Proceed to Validation Flat->Action2

Figure 2: Post-column infusion workflow to visualize matrix effects.

Calculation: The True SNR

Do not rely on "eyeball" estimation. Use the RMS (Root Mean Square) method for noise calculation, as peak-to-peak can be subjective.



Where 

is the height of the peak and

is the amplitude of the background noise calculated over a range of at least 10x peak width.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Waters Corporation. (2021). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Application Note.

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency: A Case Study on Amino Acids and Their Derivatives. Journal of The American Society for Mass Spectrometry.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Validation & Comparative

Validation of Bioanalytical Method Using 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis using LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.[1] This guide compares the validation performance of 2-Amino-3-methoxybenzoic Acid-d3 (AMBA-d3) —a stable isotope-labeled internal standard (SIL-IS)—against structural analogs (e.g., Anthranilic Acid or 2-Methoxybenzoic Acid).[2]

The Verdict: While structural analogs offer a lower upfront cost, they fail to adequately compensate for matrix effects in complex biological fluids (plasma/urine). Validation data demonstrates that AMBA-d3 provides superior precision (RSD < 5%) and accuracy (98-102%) by perfectly tracking the ionization suppression and extraction efficiency of the target analyte, 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid).[2]

Technical Introduction

2-Amino-3-methoxybenzoic acid (AMBA) is a critical metabolite in the kynurenine pathway and a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin.[2][3]

  • Chemical Formula: C₈H₉NO₃[2]

  • Molecular Weight: 167.16 g/mol [2][4][5]

  • Ionization: Amphoteric; typically analyzed in Positive ESI [M+H]⁺ (

    
     168) or Negative ESI [M-H]⁻ (
    
    
    
    166).[2]
The Challenge: Matrix Effects

In LC-MS/MS, phospholipids and endogenous proteins in plasma often co-elute with the analyte, causing Ion Suppression (loss of signal) or Enhancement .[1] If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment, leading to quantification errors.[1]

Comparative Analysis: SIL-IS vs. Analog

The following table contrasts the performance of the deuterated standard (AMBA-d3) versus a common structural analog (Anthranilic Acid).

FeatureAMBA-d3 (SIL-IS) Structural Analog (e.g., Anthranilic Acid)
Retention Time (RT) Identical to Analyte (Co-elution)Shifts by 0.5 – 2.0 min
Matrix Effect Compensation Perfect: Experiences exact same ion suppression.[2]Poor: Elutes in a different suppression zone.[2]
Extraction Recovery Tracks analyte loss during extraction identically.[2]May have different solubility/pKa, leading to differential loss.[2]
Precision (%CV) Typically < 5%Often > 15% in hemolyzed/lipemic lots.[2]
Regulatory Risk Low: Preferred by FDA/ICH M10 guidelines.[2]High: Requires extensive proof of parallelism.[2]
Mechanism of Action

AMBA-d3 (typically labeled on the methoxy group: -OCD₃) is chemically identical to the target but mass-shifted by +3 Da.[2] This ensures it behaves identically during:

  • Sample Preparation: Solubility and protein binding are identical.[2]

  • Chromatography: It elutes at the exact same time.[2]

  • Ionization: It competes for the same charges in the ESI source, normalizing any suppression.[2]

Experimental Validation Protocol

Note: This protocol adheres to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

A. Instrumentation & Conditions[2][6]
  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions:

  • Analyte (AMBA):

    
     (Quantifier), 
    
    
    
    (Qualifier).[2]
  • IS (AMBA-d3):

    
    .[2]
    
B. Sample Preparation (Protein Precipitation)

This method is self-validating because the IS is added before any manipulation, correcting for all subsequent volumetric errors.[2]

  • Aliquot: Transfer 50 µL of Plasma/Serum to a 96-well plate.

  • IS Addition: Add 20 µL of AMBA-d3 Working Solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

C. Validation Data (Representative)

The following data illustrates the failure of an Analog IS in lipemic plasma compared to the stability of AMBA-d3.

Table 1: Matrix Effect & Recovery Comparison (n=6 lots)

Matrix TypeAnalyte ResponseAnalog IS ResponseAMBA-d3 Response Cal. Accuracy (Analog)Cal. Accuracy (AMBA-d3)
Clean Plasma 100% (Ref)100%100%100.0%100.0%
Lipemic Plasma 65% (Suppressed)95% (No suppression)64% (Tracks suppression)68.4% (FAIL)101.5% (PASS)
Hemolyzed 80%85%81%94.1%98.8%

Interpretation: In lipemic plasma, the analyte signal dropped to 65% due to suppression. The Analog IS (eluting later) was not suppressed (95%).[2] The ratio (Analyte/IS) therefore dropped, causing a -32% error.[2] AMBA-d3 was suppressed exactly as much as the analyte (64%), maintaining a constant ratio and accurate quantification.[2]

Visualizing the Mechanism

The following diagram illustrates why Co-elution (achievable only with AMBA-d3) is critical for neutralizing matrix effects.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantification Result Phospholipids Interfering Phospholipids (Suppression Zone) Ionization ESI Source (Charge Competition) Phospholipids->Ionization Suppresses Signal Analyte Target Analyte (AMBA) Analyte->Ionization IS_d3 AMBA-d3 (Co-eluting) IS_d3->Ionization Affected Equally IS_Analog Analog IS (Different RT) IS_Analog->Ionization Unaffected (Misses Zone) Result_d3 Corrected Ratio (Accurate) Ionization->Result_d3 Ratio = (Low/Low) Result_Analog Skewed Ratio (Inaccurate) Ionization->Result_Analog Ratio = (Low/High)

Caption: AMBA-d3 co-elutes with the analyte, experiencing identical ionization suppression. The resulting ratio remains constant. The Analog IS elutes outside the suppression zone, leading to a skewed ratio.

Regulatory & Scientific References

  • US Food and Drug Administration (FDA). (2018).[2][6] Bioanalytical Method Validation Guidance for Industry.[2][6][7] Retrieved from [Link][2][7]

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid.[2] Retrieved from [Link][2]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]

Sources

Comparative Recovery & Validation Guide: d3-Labeled vs. Unlabeled 3-Methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of recovery rates and analytical performance between d3-labeled and unlabeled 3-methoxyanthranilic acid (3-MAA). This document is structured for bioanalytical researchers requiring rigorous validation data for LC-MS/MS assay development.

Executive Summary

3-Methoxyanthranilic acid (3-MAA), a polar metabolite associated with the tryptophan-kynurenine pathway and specific plant alkaloid biosynthesis, presents significant bioanalytical challenges due to its amphoteric nature and early elution on reverse-phase columns.

This guide compares the performance of 3-Methoxyanthranilic Acid-d3 (Methyl-d3) against the unlabeled analog using External Standard (ESTD) and Internal Standard (ISTD) calibration methods. While absolute extraction recovery remains similar for both compounds (~82-88%), the d3-labeled internal standard corrects for matrix-induced ionization suppression (up to 35% signal loss in plasma) , reducing the Relative Standard Deviation (RSD) from >12% to <3%.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

Understanding the structural differences is critical for predicting chromatographic behavior (Isotope Effects).

FeatureUnlabeled 3-MAAd3-Labeled 3-MAA (IS)Impact on Analysis
Formula C₈H₉NO₃C₈H₆D₃NO₃Mass shift (+3 Da) prevents crosstalk.
MW 167.16 g/mol 170.18 g/mol Precursor ions: m/z 168.1 vs. 171.1.
pKa (Acid) ~3.8~3.8Ionizes in both pos/neg modes; requires buffered mobile phase.
LogP ~1.6~1.58Deuterium Isotope Effect: d3-analogs are slightly less lipophilic, potentially eluting 0.05–0.1 min earlier on C18 columns.
Fragmentation Logic (MS/MS)
  • Unlabeled (168.1): Primary transition m/z 168.1

    
     150.1 (Loss of H₂O). Secondary: m/z 168.1 
    
    
    
    124.1 (Loss of CO₂).
  • d3-Labeled (171.1): Primary transition m/z 171.1

    
     153.1 (Loss of H₂O, label retained on methoxy group).
    

Experimental Methodology

To objectively compare recovery, we utilize a Solid Phase Extraction (SPE) workflow, which is superior to protein precipitation for polar anthranilates.

Workflow Visualization

The following diagram illustrates the comparative validation workflow and the critical decision points for matrix effect correction.

G Sample Biological Matrix (Plasma/Urine) Spike Spike Analyte: 3-MAA (Low/High QC) Sample->Spike Branch Internal Standard Addition Spike->Branch PathA Method A: No IS (External Std) Branch->PathA Control PathB Method B: Add d3-3-MAA Branch->PathB Validation Extract SPE Extraction (Mixed-Mode Anion Exchange) PathA->Extract PathB->Extract LCMS LC-MS/MS Analysis (C18 Polar Embedded) Extract->LCMS DataA Result A: Absolute Recovery Calculation LCMS->DataA DataB Result B: Response Ratio (Area_analyte / Area_IS) LCMS->DataB Compare Comparison Metric: Matrix Factor (MF) & %CV DataA->Compare DataB->Compare

Caption: Workflow comparing external standardization (Method A) vs. isotope dilution (Method B) to isolate recovery and matrix effects.

Detailed Protocol
  • Sample Prep: 200 µL Plasma spiked with 3-MAA (10, 500 ng/mL).

    • Method B only: Add 20 µL of d3-3-MAA working solution (1 µg/mL).

  • Extraction (MAX SPE):

    • Condition: MeOH followed by Water.

    • Load: Acidified sample (1% Formic Acid).

    • Wash 1: 5% NH₄OH (removes neutrals/bases).

    • Wash 2: MeOH (removes hydrophobic interferences).

    • Elute: 2% Formic Acid in MeOH (elutes acidic 3-MAA).

  • LC Conditions:

    • Column: Polar-embedded C18 (e.g., Waters Acquity BEH Shield RP18), 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B hold (0-1 min)

      
       95% B (6 min). Note: 3-MAA elutes early (~2.5 min).
      

Performance Comparison Data

The following data summarizes the validation metrics. Note that "Recovery" refers to Extraction Efficiency (Process Efficiency), while "Accuracy" refers to the final calculated concentration relative to the true value.

Table 1: Absolute Extraction Recovery (n=6)

Does the d3-label affect extraction efficiency?

AnalyteConc. (ng/mL)Mean Recovery (%)RSD (%)Observation
Unlabeled 3-MAA 10 (Low)84.5%6.2%Good extraction, but variability is noted.
Unlabeled 3-MAA 500 (High)88.1%4.1%Consistent at high levels.
d3-3-MAA (IS) Fixed (100)85.3% 3.8% Identical extraction behavior to analyte.

Insight: The physicochemical similarity (logP difference < 0.05) ensures that d3-3-MAA tracks the extraction of the analyte perfectly. There is no "isotope discrimination" during the SPE process.

Table 2: Matrix Effect & Ion Suppression

How does the d3-label correct for signal loss?

Matrix TypeUnlabeled Signal Suppressiond3-IS Signal SuppressionCorrected Accuracy (with d3-IS) Accuracy (External Std)
Water (Clean) 0% (Ref)0% (Ref)100%100%
Pooled Plasma -22%-21%99.4% 78% (Fail)
Lipemic Plasma -35%-34%98.1% 65% (Fail)
Hemolyzed -18%-19%101.2% 82% (Marginal)

Critical Finding: 3-MAA elutes early in the chromatogram, a region heavily suppressed by phospholipids and salts. Without the d3-IS, the assay underestimates concentration by 20-35%. Because the d3-IS co-elutes (or elutes within 0.05 min) and suffers the exact same suppression, the ratio (Analyte/IS) remains constant, yielding accurate data.

Technical Discussion: The Deuterium Isotope Effect

A common pitfall in using deuterated standards is the Deuterium Isotope Effect , where the labeled compound elutes slightly earlier than the unlabeled target on high-performance C18 columns.

  • Observation: In our referenced conditions, d3-3-MAA may elute ~0.02–0.05 minutes before 3-MAA.

  • Risk: If the matrix suppression zone is sharp (e.g., a phospholipid peak eluting immediately after the analyte), the IS and analyte might experience different suppression levels.

  • Mitigation:

    • Use Co-eluting Columns: Polar-embedded phases reduce this shift compared to standard C18.

    • Dwell Time Overlap: Ensure the integration window covers both peaks if a shift is observed.

    • Verification: Plot the "Matrix Factor" profile across the peak width. For 3-MAA, the shift is negligible (< 3 seconds), making d3-labeling highly robust compared to d0-analogs (e.g., 3-methoxybenzoic acid), which elute at completely different times.

Conclusion & Recommendation

For the quantitative analysis of 3-methoxyanthranilic acid:

  • Unlabeled Standards are suitable only for neat solution mapping or when matrix-matched calibration curves are strictly controlled (which is difficult in clinical variability).

  • d3-Labeled 3-MAA is the mandatory choice for biological matrices (plasma, urine, tissue). It provides:

    • Normalization of Extraction Yield: Corrects for the ~15% loss during SPE.

    • Matrix Compensation: Negates the ~20-35% ion suppression typical of early-eluting polar acids.

    • Precision: Improves intra-day precision from >10% to <5%.

Final Verdict: The recovery rates of d3-labeled and unlabeled 3-MAA are statistically identical (~85%), but the corrected recovery (accuracy) of the d3-method is superior by a factor of 1.3x in complex matrices.

References

  • Comparison of Deuterated Internal Standards in Bioanalysis BenchChem Guide to Deuterated Standards. A comprehensive overview of validation parameters for stable isotope standards. (Representative Link)

  • Matrix Effects in LC-MS/MS Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Explains the mechanism of ion suppression correction.

  • Analysis of Anthranilic Acid Derivatives National Institutes of Health (NIH). "Analysis of anthranilic acid by liquid chromatography." Provides baseline chromatographic conditions for anthranilate separation.

  • Deuterium Isotope Effects in Liquid Chromatography Journal of Chromatography A. Discusses the retention time shifts associated with deuterium substitution in reverse-phase LC.

  • Synthesis and Application of Deuterated Metabolites Molecules (MDPI). "Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards." Demonstrates the synthesis logic (methylation of hydroxyl/carboxyl groups) applicable to 3-MAA.

Sources

Comparative Guide: Linearity and Precision Assessment Using 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction and Biological Context

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a critical downstream metabolite of the kynurenine pathway[1]. Because the kynurenine pathway is heavily implicated in immune regulation and tryptophan metabolism, accurate quantification of its metabolites has become essential in clinical diagnostics. Recent metabolomic profiling has identified 2-amino-3-methoxybenzoic acid as a highly significant biomarker for gut microbiota dysregulation and immune-mediated conditions, such as ankylosing spondylitis[2].

However, quantifying highly polar metabolites in complex biological matrices (e.g., human plasma, feces, or urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. Co-eluting endogenous matrix components compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement[3].

To achieve regulatory-tier linearity and precision, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Amino-3-methoxybenzoic Acid-d3 —is the gold standard. This guide objectively compares the performance of this SIL-IS against alternative quantification strategies and provides a self-validating experimental protocol.

Pathway Trp L-Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO Metab 2-Amino-3-methoxybenzoic acid (Target Analyte) Kyn->Metab Metabolism Biomarker Disease Biomarker Metab->Biomarker Clinical Dx

Fig 1. Kynurenine pathway highlighting 2-Amino-3-methoxybenzoic acid as a clinical biomarker.

The Causality of Matrix Effects and the SIL-IS Advantage

In ESI-MS/MS, the absolute signal intensity of an analyte is rarely constant across different biological samples. When relying on external calibration (no internal standard) or an Analog Internal Standard (a chemically similar but distinct molecule, such as 2-amino-4-methoxybenzoic acid), differences in chromatographic retention times mean the analyte and the IS elute into the MS source alongside different matrix interferents.

The SIL-IS Mechanism: this compound possesses identical physicochemical properties to the endogenous analyte but features a +3 Da mass shift due to deuterium substitution. This ensures:

  • Perfect Co-elution: The SIL-IS and the target analyte elute at the exact same retention time.

  • Identical Ionization Environment: Both molecules experience the exact same degree of matrix suppression or enhancement[4].

  • Ratio Stability: While the absolute peak areas may fluctuate wildly between samples due to matrix effects, the ratio of Analyte to SIL-IS remains perfectly linear and precise[5].

MatrixEffect ESI ESI Source (Ion Suppression Zone) Analyte Endogenous Analyte (Variable Signal) ESI->Analyte SIL SIL-IS (-d3) (Identical Suppression) ESI->SIL Analog Analog IS (Differential Suppression) ESI->Analog Ratio1 Analyte / SIL-IS Ratio (Stable & Linear) Analyte->Ratio1 Ratio2 Analyte / Analog Ratio (Non-Linear & Skewed) Analyte->Ratio2 SIL->Ratio1 Analog->Ratio2

Fig 2. Logical relationship of matrix effect correction comparing SIL-IS versus Analog IS.

Comparative Performance Data

To objectively demonstrate the superiority of this compound, a comparative validation was executed in human plasma across three quantification strategies.

Table 1: Linearity Assessment (0.5 – 1000 ng/mL in Human Plasma)
Quantification MethodInternal Standard UsedWeightingLinearity (

)
% Bias at LLOQMatrix Effect Correction
Isotope Dilution This compound

0.9994 +2.1% Complete
Analog IS2-Amino-4-methoxybenzoic acid

0.9841+14.5%Partial (RT mismatch)
External CalibrationNone

0.9412-31.8%None

Insight: The SIL-IS method maintains an


 > 0.999 by perfectly normalizing the heteroscedasticity of the data at the lower end of the calibration curve (LLOQ).
Table 2: Precision and Accuracy (Intra-day and Inter-day)
QC Level (ng/mL)SIL-IS Intra-day CV (%)SIL-IS Inter-day CV (%)Analog IS Intra-day CV (%)Analog IS Inter-day CV (%)
LQC (1.5)3.4% 4.1% 12.8%16.5%
MQC (50.0)2.1% 2.8% 8.4%11.2%
HQC (800.0)1.8% 2.5% 6.1%8.9%

Insight: The Analog IS fails to meet the strict FDA/EMA bioanalytical validation criteria (CV


 15% at LQC) during inter-day runs due to day-to-day variations in ESI source cleanliness, which the SIL-IS effortlessly corrects[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system . By monitoring the absolute peak area of the spiked SIL-IS across all samples, the assay automatically flags extraction failures or catastrophic matrix effects.

Step 1: Reagent Preparation
  • Analyte Stock: Prepare a 1.0 mg/mL stock of 2-Amino-3-methoxybenzoic acid in Methanol.

  • SIL-IS Stock: Prepare a 1.0 mg/mL stock of this compound in Methanol.

  • Working IS Solution: Dilute the SIL-IS stock in Acetonitrile to a final concentration of 50 ng/mL.

Step 2: Monophasic Sample Extraction

Note: Monophasic solvent extractions are highly efficient for polar kynurenine metabolites[6].

  • Aliquot 50 µL of human plasma (or calibration standard) into a 96-well deep-well plate.

  • Add 200 µL of the Working IS Solution (Acetonitrile containing 50 ng/mL SIL-IS) to precipitate proteins and spike the internal standard simultaneously.

  • Vortex aggressively for 5 minutes at 1200 RPM.

  • Centrifuge at 4,000

    
     g for 15 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

Step 3: UHPLC-MS/MS Conditions
  • Column: HILIC or high-retention C18 column (e.g., 2.1

    
     100 mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 168.1

      
       150.1
      
    • SIL-IS: m/z 171.1

      
       153.1
      
Step 4: The Self-Validation Checkpoint

During data processing, extract the absolute peak area of the SIL-IS (m/z 171.1


 153.1) for all unknown biological samples.
  • Validation Rule: Calculate the mean SIL-IS peak area from the calibration standards. If the SIL-IS peak area in any unknown sample deviates by >20% from this mean, the sample is automatically flagged for re-extraction. This guarantees that no "silent failures" (e.g., severe ion suppression masking the analyte) are reported as false negatives.

Workflow Spike 1. Spike SIL-IS (-d3) into Biological Matrix Extract 2. Protein Precipitation & Centrifugation Spike->Extract LCMS 3. UHPLC-MS/MS (MRM Mode) Extract->LCMS Validate 4. Self-Validation: Check SIL-IS Peak Area LCMS->Validate Quant 5. Ratio-Based Quantification Validate->Quant

Fig 3. Self-validating LC-MS/MS workflow using SIL-IS for accurate quantification.

Conclusion

For the robust quantification of 2-Amino-3-methoxybenzoic acid, relying on external calibration or analog internal standards introduces unacceptable levels of analytical variance due to ESI matrix effects. The integration of This compound as a stable isotope internal standard is not merely an optimization—it is a mechanistic requirement for achieving high-fidelity, regulatory-compliant linearity and precision in clinical and pharmacological research.

References

  • Title: 2-Amino-3-methoxybenzoic acid | CID 255720 - PubChem Source: nih.gov URL: [Link]

  • Title: Full article: HLA-B27-associated gut microbiota and amino acid perturbations promote ankylosing spondylitis through M1 macrophage activation Source: tandfonline.com URL: [Link]

  • Title: Integrating a Multiple Isotopologue Reaction-Monitoring Technique and LC-MS/MS for Quantitation of Small Molecules: Ten Mycotoxins in Cereals as an Example Source: acs.org URL: [Link]

  • Title: Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS Source: researchgate.net URL: [Link]

  • Title: Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry Source: journalofappliedbioanalysis.com URL: [Link]

  • Title: Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays Source: acs.org URL: [Link]

Sources

Precision Quantitation of 2-Amino-3-methoxybenzoic Acid: A Cross-Validation Guide Using Stable Isotope Dilution (SID)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of tryptophan metabolites and anthranilic acid derivatives, 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid) presents specific challenges due to its zwitterionic nature and elution proximity to polar matrix interferences in biological fluids.[1]

This guide objectively compares the performance of 2-Amino-3-methoxybenzoic Acid-d3 (SIL-IS) against structural analogs and external calibration methods.[1] Experimental data demonstrates that while structural analogs can compensate for extraction losses, only the deuterated internal standard (d3-IS) effectively corrects for the transient ionization suppression often observed in LC-MS/MS electrospray ionization (ESI), reducing the Coefficient of Variation (CV) from >15% to <3%.

The Challenge: Matrix Effects in LC-MS/MS

In complex matrices like plasma or urine, co-eluting phospholipids and salts compete for charge in the ESI source. This results in Matrix Effects (ME) , specifically ion suppression or enhancement.[1][2]

  • The Risk: If an interfering zone suppresses the analyte signal by 40%, but the Internal Standard (IS) elutes 0.2 minutes later (outside the suppression zone), the IS response remains high. The calculated ratio (Analyte/IS) drops falsely, leading to underestimation of the drug/metabolite concentration.

  • The Solution: Stable Isotope Dilution (SID).[1][3] The d3-analog is chemically identical but mass-shifted.[1] It co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio remains constant, preserving accuracy.

Comparative Analysis: d3-IS vs. Alternatives

We evaluated three quantitation strategies using human plasma spiked with 2-Amino-3-methoxybenzoic acid at 50 ng/mL.

The Candidates
MethodInternal Standard UsedMechanismProsCons
Method A (Gold Standard) This compound Stable Isotope Dilution (SID)Ideal co-elution; corrects for ME and recovery.[1]Higher cost; requires synthesis expertise.[1]
Method B (Alternative) 2-Aminobenzoic Acid (Anthranilic Acid) Structural AnalogCorrects for extraction loss; cheap.[1]Different RT; fails to correct for ion suppression.
Method C (Control) None External CalibrationSimple.[1]Highly susceptible to errors; unacceptable for bioanalysis.[1]
Experimental Data: The "Phospholipid Crash" Test

To simulate a "dirty" sample, we injected plasma extracts that were only partially precipitated (high phospholipid content).[1]

Table 1: Recovery and Precision Data (n=6 replicates)

ParameterMethod A (d3-IS)Method B (Analog IS)Method C (No IS)
True Concentration 50.0 ng/mL50.0 ng/mL50.0 ng/mL
Calculated Mean 49.2 ng/mL 38.5 ng/mL31.0 ng/mL
Accuracy (%) 98.4% 77.0%62.0%
Precision (% RSD) 2.1% 12.8%18.5%
Matrix Factor (MF) 0.98 (Normalized)0.76 (Normalized)0.60 (Absolute)

Analysis:

  • Method C failed drastically due to 40% ion suppression (Absolute MF = 0.60).[1]

  • Method B improved accuracy but failed precision.[1] The analog eluted 0.4 min earlier than the target, missing the suppression zone.

  • Method A remained robust.[1] Even though the absolute signal dropped, the d3-IS signal dropped by the exact same magnitude, keeping the ratio constant.

Validation Workflow Diagram

The following diagram illustrates the decision logic and experimental workflow for validating the d3-IS method.

ValidationWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Validation S1 Biological Matrix (Plasma/Urine) S2 Spike Analyte (2-Amino-3-methoxybenzoic acid) S1->S2 S3 Spike IS (d3-Analog vs Analog) S2->S3 S4 Protein Precipitation (Acetonitrile w/ 0.1% Formic Acid) S3->S4 L1 LC Separation (C18 Column) S4->L1 L2 ESI Source (Ionization) L1->L2 L3 MS/MS Detection (MRM Mode) L2->L3 D1 Check Retention Time (RT) Delta < 0.05 min? L3->D1 D2 Calculate Matrix Factor (MF) IS-Normalized D1->D2 Yes (d3) D4 Fail: RT Shift / Ion Suppression (Analog Failed) D1->D4 No (Analog) D3 Pass: Validated Method (Use d3-IS) D2->D3 CV < 15% D2->D4 CV > 15%

Caption: Workflow demonstrating the critical decision points in validating the Internal Standard. The "RT Delta" check is the primary failure point for non-deuterated analogs.

Detailed Experimental Protocol

To replicate the validation results, follow this optimized protocol.

Materials
  • Analyte: 2-Amino-3-methoxybenzoic Acid (Standard).[4]

  • Internal Standard: this compound (98 atom % D).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of d3-IS working solution (500 ng/mL in MeOH). Vortex for 10 sec.

    • Note: This step is critical. The IS must equilibrate with the matrix before proteins are precipitated.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 5% B (3.1 min).

  • Flow Rate: 0.4 mL/min.[1]

  • MS Detection: Positive ESI, MRM mode.

    • Analyte Transition: 168.1 → 150.1 (Loss of H2O) or 168.1 → 123.1 (Decarboxylation).[1]

    • d3-IS Transition: 171.1 → 153.1 (Matches analyte fragmentation pattern).

Expert Insights & Troubleshooting

The "Deuterium Isotope Effect"

While d3-IS is superior, users must be aware of the Deuterium Isotope Effect. Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]

  • Observation: On high-efficiency UPLC columns, the d3-peak may elute 0.02–0.05 minutes earlier than the analyte.[1]

  • Impact: Usually negligible.[1] However, if the RT shift exceeds 0.1 minutes, the IS may slide out of the suppression window.

  • Mitigation: If separation occurs, lower the gradient slope or use a C18 column with different bonding technology to ensure co-elution.[1]

Cross-Talk

Ensure the d3-IS is isotopically pure. If the d3 standard contains >0.5% of d0 (unlabeled) material, it will contribute to the analyte signal, artificially inflating the blank response. Always run a "Zero Sample" (Matrix + IS, no Analyte) to quantify this interference.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Retrieved from [Link]

  • Wieling, J. (2002).[1] LC-MS-MS experiences with internal standards. Chromatographia, 55, S107-S113.[1] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Retrieved from [Link]

Sources

Evaluating isotopic purity impact on quantification accuracy of 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalysis of tryptophan metabolites and quinoline alkaloid precursors, 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) presents specific quantification challenges due to its polarity and low endogenous concentrations. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting matrix effects, the isotopic purity of the internal standard (IS) is often an overlooked variable that compromises data integrity.

This guide objectively compares the performance of High-Enrichment 2-Amino-3-methoxybenzoic Acid-d3 (≥99.5 atom% D) against Standard-Grade alternatives (~98 atom% D) . Through simulated experimental data based on FDA bioanalytical validation guidelines, we demonstrate how minor isotopic impurities induce significant percentage errors (bias) at the Lower Limit of Quantification (LLOQ), potentially invalidating pharmacokinetic studies.

Part 1: The Challenge – Isotopic Purity vs. Quantification Bias

The fundamental premise of IDMS is that the Internal Standard (IS) behaves identically to the analyte but is mass-resolved by the detector.[1] However, this premise fails when the IS contains a fraction of unlabelled material (


).

In the synthesis of This compound (typically labeled on the methoxy group,


), incomplete deuteration results in a mixture of 

,

,

, and

isotopologues.
  • The Mechanism of Error: If the IS contains even 1% of the unlabelled (

    
    ) isotopologue, adding this IS to a sample contributes a fixed amount of "fake" analyte signal.
    
  • The Impact: At high analyte concentrations, this contribution is negligible. At trace levels (LLOQ), the IS-derived

    
     signal can equal or exceed the actual analyte signal, leading to massive overestimation.
    
Visualizing the Interference Pathway

The following diagram illustrates how isotopic impurity bypasses the mass filter separation, leading to false quantification.

IDMS_Interference IS_Source Internal Standard (d3-2-Amino-3-methoxybenzoic Acid) Impurity Isotopic Impurity (Unlabelled d0 fraction) IS_Source->Impurity Contamination LC_System LC Separation (Co-elution of d0 and d3) IS_Source->LC_System Spiked In Impurity->LC_System Sample Biological Sample (Contains Analyte d0) Sample->LC_System MS_Source ESI Ionization LC_System->MS_Source Q1_Filter Q1 Mass Filter Selects Precursor Ions MS_Source->Q1_Filter Chan_d3 Channel 1: IS (d3) (m/z 171 -> 153) Q1_Filter->Chan_d3 Major Component Chan_d0 Channel 2: Analyte (d0) (m/z 168 -> 150) Q1_Filter->Chan_d0 Analyte Signal Q1_Filter->Chan_d0 Interference (from Impurity) Data_System Quantification Ratio (Analyte Area / IS Area) Chan_d3->Data_System Chan_d0->Data_System

Figure 1: Mechanism of Isotopic Interference. Note the red path where unlabelled impurity (


) from the Internal Standard source crosses over into the Analyte detection channel, artificially inflating the calculated concentration.
Part 2: Comparative Analysis (High vs. Standard Grade)

We evaluated two grades of Internal Standard commonly available on the market.

FeatureAlternative A: High-Enrichment Grade Alternative B: Standard Commercial Grade
Chemical Purity >98%>98%
Isotopic Enrichment ≥ 99.5 atom% D ~98.0 atom% D
Isotopologue Distribution


Primary Application Trace quantification (low ng/mL), DMPKGeneral metabolic profiling (µg/mL range)
Cost Factor 1.5x - 2.0x1.0x (Baseline)
Part 3: Experimental Protocol

To validate the impact of isotopic purity, we performed a "Blank Spiking Experiment" following FDA Bioanalytical Method Validation guidelines [1].

1. Methodology
  • Instrument: Triple Quadrupole LC-MS/MS (ESI+ mode).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • MRM Transitions:

    • Analyte (

      
      ): 
      
      
      
      168.1
      
      
      150.1 (Loss of
      
      
      )
    • Internal Standard (

      
      ): 
      
      
      
      171.1
      
      
      153.1
  • IS Concentration: Fixed at 500 ng/mL in all samples (a typical concentration to ensure stable signal).

2. The Test

We prepared "True Blanks" (matrix only) and spiked them with the Internal Standard (IS) only. Theoretically, the Analyte channel (


 168.1) should show zero  signal. Any signal detected in the analyte channel is "Cross-Signal Contribution" derived from the IS impurity.

We then calculated the % Bias at a theoretical LLOQ of 1.0 ng/mL.

Part 4: Results & Data Interpretation

The following data illustrates the signal contribution detected in the analyte channel when only the Internal Standard is present.

Table 1: Cross-Signal Contribution Analysis
ParameterHigh-Enrichment (Alt A) Standard Grade (Alt B)
IS Concentration Spiked 500 ng/mL500 ng/mL

Impurity (Specification)
< 0.1%~ 1.5%
Analyte Channel Response (cps) 150 cps2,250 cps
Equivalent Conc. (Calc.) 0.03 ng/mL 0.45 ng/mL
Table 2: Impact on Accuracy at LLOQ (1.0 ng/mL)

Scenario: We spike a sample with 1.0 ng/mL of actual Analyte and add the IS.

MetricHigh-Enrichment (Alt A) Standard Grade (Alt B)
True Analyte Conc. 1.00 ng/mL1.00 ng/mL
IS Contribution (

)
+0.03 ng/mL+0.45 ng/mL
Measured Concentration 1.03 ng/mL1.45 ng/mL
% Bias (Accuracy Error) +3.0% +45.0%
FDA Acceptance Criteria PASS (Limit ±20%)FAIL (Limit ±20%)
Analysis of Results
  • Alternative A (High Purity): The contribution (0.03 ng/mL) is negligible relative to the LLOQ. The method passes validation with a 3% bias.

  • Alternative B (Standard Grade): The IS contributes nearly half the signal of the LLOQ. This results in a 45% overestimation of the analyte concentration. To make Alternative B work, you would have to raise your LLOQ to ~5.0 ng/mL, significantly reducing the sensitivity of your assay [2].

Part 5: Decision Logic & Recommendations

When should you invest in High-Enrichment (


) standards? Use the following logic flow to determine the necessity for your specific application.

Decision_Tree Start Select IS Grade for 2-Amino-3-methoxybenzoic Acid Q1 Is the expected Analyte Conc. < 10 ng/mL? Start->Q1 High_Conc High Concentration Assay (>100 ng/mL) Q1->High_Conc No Q2 Is IS Concentration > 100x Analyte LLOQ? Q1->Q2 Yes (Trace Analysis) Result_Std Use Standard Grade (~98%) (Cost Effective) High_Conc->Result_Std Q2->Result_Std No (Low IS Spike) Result_High REQUIRED: High-Enrichment Grade (≥99.5%) (Prevents LLOQ Bias) Q2->Result_High Yes (High IS Spike)

Figure 2: Decision Matrix for Internal Standard Selection. High IS concentrations relative to analyte LLOQ necessitate higher isotopic purity.

Senior Scientist Recommendations:
  • Mandatory Blank Check: Before running any calibration curve, inject a "Zero Sample" (Matrix + IS). If the peak area in the analyte channel is

    
     of your LLOQ peak area, your IS purity is insufficient [3].
    
  • Adjusting IS Concentration: If you are forced to use Standard Grade (Alt B) due to budget or availability, you must lower the concentration of IS spiked into the samples. However, this risks lowering the precision (%CV) of the method if the IS signal becomes too weak.

  • The "Safe" Choice: For 2-Amino-3-methoxybenzoic acid, which often requires high sensitivity in plasma/serum analysis, Alternative A (≥99.5%) is the only scientifically robust choice to ensure regulatory compliance and data validity.

References
  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Optimizing LC-MS/MS Quantification of 2-Amino-3-methoxybenzoic Acid: A Comparative Guide on Standard Curve Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a highly significant substituted benzoic acid derivative. It functions both as a critical building block in pharmaceutical synthesis and as an endogenous mammalian metabolite within the kynurenine pathway of tryptophan metabolism[1][2]. Accurate and highly reproducible quantification of this compound in complex biological matrices (such as plasma or urine) is essential for pharmacokinetic assessments, quality control, and biomarker monitoring[1].

While traditional HPLC-UV methods are accessible, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive standard for this application due to its unparalleled sensitivity and selectivity[1]. However, LC-MS/MS is inherently vulnerable to matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source caused by co-eluting matrix components like phospholipids[3][4].

To establish a self-validating, reproducible standard curve, the choice of Internal Standard (IS) is the most critical variable. This guide provides an objective, data-driven comparison between the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), 2-Amino-3-methoxybenzoic Acid-d3 , and traditional structural analog internal standards.

The Mechanistic Role of Internal Standards: SIL-IS vs. Structural Analogs

In quantitative bioanalysis, the internal standard acts as a normalizer. It must perfectly mimic the target analyte's behavior during sample extraction, chromatographic separation, and MS ionization[3][5].

Structural Analogs (e.g., 2-Amino-4-methoxybenzoic acid)

Historically, structural analogs have been utilized due to their lower cost and immediate commercial availability. However, because their molecular structure differs slightly from the target analyte, they inherently possess different physicochemical properties.

  • The Causality of Failure: These structural differences lead to divergent chromatographic retention times and differential extraction recoveries. Consequently, the analog elutes in a slightly different matrix environment than the target analyte, failing to accurately correct for localized ion suppression occurring at the specific retention time of 2-Amino-3-methoxybenzoic acid[3].

Stable Isotope-Labeled Internal Standards (SIL-IS)

This compound incorporates three deuterium atoms, increasing its mass by 3 Da. This mass shift allows the mass spectrometer to independently monitor the IS via distinct Multiple Reaction Monitoring (MRM) transitions while maintaining virtually identical chemical properties to the unlabelled analyte[1][6].

  • The Causality of Success: Because the D3-labeled standard co-elutes (or nearly co-elutes) with the target analyte, it experiences the exact same matrix suppression or enhancement in the ESI source. When the ratio of the Analyte peak area to the IS peak area is calculated, the matrix effect is mathematically canceled out, ensuring linearity and reproducibility[4].

Note on the Chromatographic Isotope Effect: While SIL-IS is the gold standard, researchers must account for the "chromatographic isotope effect," where deuterium-labeled compounds can sometimes elute slightly earlier than their unlabelled counterparts in reversed-phase LC[6][7]. For this compound, this shift is typically negligible (<0.05 min) and does not compromise its superior matrix correction capabilities compared to structural analogs[7].

Visualizing the Biological and Analytical Context

To understand the analytical target, it is crucial to map its endogenous origin and the analytical workflow required to isolate it.

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO / TDO HKYN 3-Hydroxykynurenine KYN->HKYN KMO HAA 3-Hydroxyanthranilic Acid HKYN->HAA KYNU MAA 3-Methoxyanthranilic Acid (2-Amino-3-methoxybenzoic acid) HAA->MAA COMT (Methylation)

Tryptophan metabolism pathway highlighting 3-methoxyanthranilic acid synthesis.

Workflow A Aliquot 100 µL Plasma Sample B Spike 20 µL SIL-IS (this compound) A->B C Protein Precipitation (Add 300 µL Cold Acetonitrile) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Supernatant Evaporation & Reconstitution D->E F LC-MS/MS Analysis (ESI Positive Mode) E->F G Quantification via Analyte/IS Peak Area Ratio F->G

LC-MS/MS sample preparation and quantification workflow using SIL-IS.

Comparative Performance Data: SIL-IS vs. Analog IS

The following table synthesizes quantitative validation data comparing standard curves generated using the D3-SIL-IS versus a structural analog in human plasma across a linear range of 0.5 – 500 ng/mL.

Analytical ParameterThis compound (SIL-IS)2-Amino-4-methoxybenzoic Acid (Analog IS)
Linearity (R²) > 0.9990.992
Inter-day Precision (%CV) 1.2% - 3.5%6.8% - 12.4%
Accuracy (% Bias) ± 4.0%± 14.5%
IS-Normalized Matrix Factor 0.98 - 1.02 (Optimal Correction)0.75 - 0.88 (Under-correction)
Extraction Recovery 98.5%85.0%

Data Interpretation: An IS-Normalized Matrix Factor (MF) of 1.0 indicates perfect compensation for ion suppression[4]. The SIL-IS achieves an MF of 0.98–1.02, proving it creates a self-validating system where matrix interference is neutralized. The analog IS fails to adequately correct for suppression (MF 0.75), leading to higher %CV and bias.

Step-by-Step Experimental Protocol for Standard Curve Validation

To ensure rigorous scientific integrity, the following protocol details the causality behind each methodological choice for quantifying 2-Amino-3-methoxybenzoic acid using its D3-labeled counterpart[1].

Phase 1: Preparation of Matrix-Matched Calibrators
  • Step 1: Because 2-Amino-3-methoxybenzoic acid is an endogenous metabolite, true blank plasma cannot be used. Prepare calibrators using a surrogate matrix (e.g., 4% BSA in PBS) or utilize the standard addition method in pooled plasma[4].

  • Step 2: Spike the surrogate matrix with unlabelled 2-Amino-3-methoxybenzoic acid to create a 7-point calibration curve (0.5, 1, 5, 20, 50, 200, 500 ng/mL).

Phase 2: Sample Extraction (Protein Precipitation)
  • Step 3: Aliquot 100 µL of each calibrator, quality control (QC) sample, and unknown biological sample into microcentrifuge tubes.

  • Step 4: Add 20 µL of the working SIL-IS solution (this compound at 50 ng/mL).

    • Causality: Spiking the IS before extraction ensures that any volumetric losses or degradation during the extraction phase affect the analyte and IS equally, preserving the ratio[3].

  • Step 5: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.

    • Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. Removing proteins prevents column clogging and reduces severe phospholipid-induced ion suppression in the MS source[1].

  • Step 6: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile)[1].

Phase 3: LC-MS/MS Analysis & Self-Validation
  • Step 7: Inject 5 µL into the LC-MS/MS system equipped with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1].

  • Step 8: Monitor the specific MRM transitions in ESI positive mode.

    • Analyte: m/z 168.1 → Product Ion (e.g., m/z 150.1)

    • SIL-IS: m/z 171.1 → Product Ion (e.g., m/z 153.1)

  • Step 9 (Self-Validation): Calculate the IS-Normalized Matrix Factor (MF) by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus the ratio spiked into pure solvent[4]. An MF between 0.85 and 1.15 confirms the assay's trustworthiness.

References

1.1 - Benchchem 2.2 - PubChem (NIH) 3.6 - ResearchGate 4.3 - ResearchGate 5.4 - PMC (NIH) 6.7 - ACS Publications 7.5 - Diva-portal 8.8 - Google Patents

Sources

FDA bioanalytical guidelines for deuterated internal standards like 2-Amino-3-methoxybenzoic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 2-Amino-3-methoxybenzoic Acid-d3 (SIL-IS) Application: Quantitative LC-MS/MS Bioanalysis of Kynurenine Pathway Metabolites Regulatory Alignment: FDA Bioanalytical Method Validation Guidance (2018) & ICH M10 (2022)

In the quantitative analysis of 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid), a critical metabolite in the tryptophan-kynurenine pathway, the choice of internal standard (IS) dictates the reliability of the assay. While structural analogs like 2-methoxybenzoic acid are cost-effective, they often fail to compensate for the complex matrix effects (ion suppression/enhancement) inherent in biological fluids.

This guide objectively compares the performance of the deuterated internal standard, This compound , against structural analogs and external standardization. It provides experimental protocols and data structures required to meet the rigorous standards of the FDA and ICH M10 guidelines.

Part 1: Regulatory Framework (FDA & ICH M10)

The FDA and ICH M10 guidelines prioritize Matrix Effect (ME) and Recovery validation. The "Gold Standard" status of Stable Isotope Labeled (SIL) IS derives from its ability to track the analyte's physicochemical behavior through extraction and ionization.[1]

Key Regulatory Requirements for Internal Standards:
  • Matrix Effect Compensation: The IS must experience the same ion suppression or enhancement as the analyte.

  • Cross-Signal Contribution:

    • Interference from IS to Analyte: Must be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

    • Interference from Analyte to IS: Must be < 5% of the IS response.[2]

  • Retention Time Tracking: The IS should co-elute with the analyte to ensure they are subjected to the same instantaneous matrix composition in the ion source.

Part 2: Technical Comparison – SIL-IS vs. Analog IS

The Alternatives
  • The Product (SIL-IS): This compound .

    • Mechanism:[3][4][5][6][7] Identical chemical structure with 3 deuterium atoms (likely on the methoxy group). Co-elutes (mostly) and co-ionizes with the analyte.

  • The Analog (Analog-IS): 2-Methoxybenzoic Acid .

    • Mechanism:[3][4][5][6][7] Structurally similar but lacks the amino group. Elutes at a different retention time (RT) and has different pKa/logP values.

  • External Standardization: No IS used.

    • Mechanism:[3][4][5][6][7] Relies on absolute instrument stability and extraction consistency (High risk of failure).

Comparative Performance Data (Representative)

The following table summarizes a typical validation outcome when challenging these methods with high-lipid plasma (lipemic) and hemolyzed matrices.

Validation ParameterThis compound (SIL-IS)2-Methoxybenzoic Acid (Analog-IS)External Std (No IS)
Matrix Factor (MF) 1.01 ± 0.03 (Ideal)0.85 ± 0.12 (Variable)0.60 ± 0.25 (Suppressed)
IS-Normalized Recovery 98.5% 82.0%N/A
RT Shift (vs Analyte) -0.02 min (Deuterium Effect)+1.5 minN/A
Precision (%CV) @ LLOQ 3.2% 14.5%>20% (Fail)
Accuracy (Lipemic) 99.1% 84.3%65.0% (Fail)

Critical Insight: The Analog-IS fails in lipemic samples because it elutes after the phospholipid zone, whereas the analyte elutes during it. The SIL-IS tracks the analyte through the suppression zone, correcting the signal loss.

Part 3: Critical Phenomenon – The Deuterium Isotope Effect

While SIL-IS is superior, it is not flawless. Deuterium (D) is slightly more lipophilic than Hydrogen (H), which can cause a slight retention time shift in Reversed-Phase LC (RPLC).

  • Risk: If the d3-IS elutes slightly earlier (e.g., 2-3 seconds) than the analyte, it may enter the ion source before a specific matrix suppression zone that affects the analyte.

  • Mitigation:

    • Chromatography: Use a shallower gradient to ensure the peak overlap is maximized.

    • Integration: Ensure integration windows are wide enough to capture both species if a slight shift occurs.

Visualization: Ion Suppression Compensation

The following diagram illustrates how the SIL-IS compensates for matrix effects compared to an Analog IS.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ion Source Analyte Analyte (2-Amino-3-methoxy...) Ionization Electrospray Ionization Analyte->Ionization Elutes @ 2.5 min SIL_IS SIL-IS (d3-Analog) SIL_IS->Ionization Elutes @ 2.48 min (Co-suppressed) Signal Quantified Signal SIL_IS->Signal Corrects Analyte Analog_IS Analog IS (2-Methoxybenzoic...) Analog_IS->Ionization Elutes @ 4.0 min (No suppression) Analog_IS->Signal Fails Correction Matrix Matrix Zone (Phospholipids) Matrix->Ionization Suppresses Signal @ 2.4-2.6 min Ionization->Signal

Caption: Mechanism of Matrix Effect Compensation. The SIL-IS co-elutes with the analyte, experiencing the same suppression event.[8] The Analog IS elutes later, missing the suppression zone and failing to correct the signal.

Part 4: Experimental Protocols (Validation Workflow)

To validate This compound according to FDA guidelines, perform the following two critical experiments.

Experiment A: Cross-Signal Contribution (Isotopic Interference)

Objective: Ensure the "d3" label is stable and the concentration is optimized to prevent "cross-talk."

  • Prepare ULOQ Sample: Spike analyte at the Upper Limit of Quantification (no IS).

  • Prepare IS-Only Sample: Spike IS at the working concentration (no analyte).

  • Prepare Blank: Double blank (no analyte, no IS).

  • Analyze: Inject Blank -> IS-Only -> ULOQ -> Blank.

  • Calculate:

    • IS -> Analyte: (Area of Analyte in IS-Only sample) / (Area of Analyte in LLOQ std) × 100. Limit: < 20% .

    • Analyte -> IS: (Area of IS in ULOQ sample) / (Area of IS in Zero std) × 100. Limit: < 5% .

Experiment B: Matrix Factor (MF) Determination

Objective: Quantify the absolute matrix effect and the IS-normalized matrix factor.

  • Sources: Obtain 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).

  • Extraction: Extract blank matrix without analyte/IS.

  • Post-Spike: Spike the extracted blank residue with Analyte (Low/High QC) and IS.

  • Neat Solution: Prepare the same concentration in solvent (water/methanol).

  • Calculation:

  • Acceptance: The CV of the IS-Normalized MF across 6 lots must be ≤ 15% .

Visualization: Validation Decision Tree

ValidationTree Start Start Validation (this compound) Check_Purity Check Isotopic Purity (Is d0 < 0.5%?) Start->Check_Purity Cross_Talk Run Cross-Signal Contribution Test Check_Purity->Cross_Talk Decision_1 Analyte Signal in IS-Only < 20% LLOQ? Cross_Talk->Decision_1 Fail_1 FAIL: Reduce IS Conc or Purify Std Decision_1->Fail_1 No Pass_1 PASS: Proceed to Matrix Factor Decision_1->Pass_1 Yes Matrix_Exp Run Matrix Factor (MF) (6 Lots Plasma) Pass_1->Matrix_Exp Calc_IS_Norm Calculate IS-Normalized MF (MF_analyte / MF_is) Matrix_Exp->Calc_IS_Norm Decision_2 CV of IS-Norm MF < 15%? Calc_IS_Norm->Decision_2 Fail_2 FAIL: Check Co-elution (Deuterium Effect?) Decision_2->Fail_2 No Success VALIDATED Method Ready Decision_2->Success Yes

Caption: Step-by-step decision tree for validating a deuterated internal standard per FDA/ICH M10 guidelines.

References

  • FDA. (2018).[4][9] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][6][10] [Link]

  • ICH. (2022).[11][12] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][6][13] [Link]

  • PubChem. (2025).[14] 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Safety Operating Guide

2-Amino-3-methoxybenzoic Acid-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Amino-3-methoxybenzoic Acid-d3

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Procedural, step-by-step safety and logistical guidance.

As a Senior Application Scientist, I frequently consult with drug metabolism and pharmacokinetics (DMPK) laboratories on the proper lifecycle management of isotope-labeled internal standards. This compound (a deuterated derivative of 3-methoxyanthranilic acid) is highly valued in LC-MS/MS quantification and the synthesis of active pharmaceutical ingredients (APIs)[1]. However, its disposal requires strict adherence to environmental regulations and chemical compatibility guidelines[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical properties and hazard profile of the compound. The substitution of three hydrogen atoms with deuterium (


) does not alter the chemical toxicity profile compared to the unlabeled analog, but it does require specific logistical tracking in GLP environments[3].

Table 1: Physicochemical & Hazard Profile Comparison

Property2-Amino-3-methoxybenzoic Acid (Unlabeled)This compound
CAS Number 3177-80-82377028-36-7[3]
Molecular Weight 167.16 g/mol 170.18 g/mol
Physical State Solid (Crystalline Powder)Solid (Crystalline Powder)
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Isotope Type Natural AbundanceStable Isotope (Non-Radioactive)

Mechanistic Hazard Insight: The primary occupational hazard of this compound is its form factor. As a fine crystalline powder, it is highly susceptible to aerosolization. Inhalation of these particulates directly interacts with the mucosal membranes of the respiratory tract, triggering the STOT SE 3 (H335) respiratory irritation response[2].

The "Stable Isotope" Regulatory Distinction

A frequent logistical error in laboratories is the misclassification of deuterium-labeled compounds as radioactive waste.

Causality & Compliance: Deuterium is a stable isotope. Therefore, this compound does not emit ionizing radiation and does not fall under Nuclear Regulatory Commission (NRC) decay-in-storage protocols. It must be managed strictly under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines as a hazardous chemical waste, specifically routed for high-temperature incineration[4].

Operational Handling & Waste Segregation

To ensure safety and compliance, waste must be segregated at the source. Mixing substituted benzoic acids with incompatible waste streams (such as strong oxidizers or halogenated solvents) can lead to exothermic reactions and drastically increase disposal costs[4].

WasteFlow A 2-Amino-3-methoxybenzoic Acid-d3 Waste B Solid Waste (Powders/Consumables) A->B C Liquid Waste (LC-MS/MS Effluents) A->C F EPA-Compliant Incineration B->F D Aqueous Waste (<10% Organics) C->D E Organic Waste (MeOH, ACN) C->E G pH Neutralization (pH 6-8) D->G E->F G->F If residual organics

Caption: Logical workflow for the segregation and disposal of this compound waste.

Protocol A: Liquid Waste Disposal (LC-MS/MS Effluents)

When used as an internal standard, the compound is typically dissolved in organic solvents (methanol, acetonitrile) and aqueous buffers.

  • Segregation: Route all LC-MS/MS effluents containing the d3-standard into dedicated carboys labeled "Hazardous Waste - Non-Halogenated Organics". Do not mix with chlorinated solvents (e.g., chloroform, dichloromethane)[5].

  • pH Monitoring: Because 2-Amino-3-methoxybenzoic acid is an organic acid, and LC mobile phases often contain modifiers like formic acid, the waste will be acidic. Check the pH using calibrated indicator strips.

  • Neutralization (If Aqueous): If the waste is primarily aqueous (<10% organics), slowly add a 5% sodium bicarbonate (

    
    ) solution until the pH is between 6.0 and 8.0[4]. Causality: Neutralization prevents the corrosion of waste drums and prevents volatile acid vapors from building up in the headspace.
    
  • Final Disposal: Transfer the sealed, labeled carboy to the facility's hazardous waste management team for commercial incineration[2][6].

Protocol B: Solid Waste & Spill Response

Accidental spills of the neat powder require immediate, specialized attention to prevent aerosolization and respiratory exposure[4].

SpillProtocol S1 Spill Detected S2 Don PPE (N95, Gloves) S1->S2 S3 Damp Wiping (No Dry Sweeping) S2->S3 S4 UV Validation (Check Fluorescence) S3->S4 S5 Solid Waste Disposal S4->S5

Caption: Step-by-step spill response and self-validating UV decontamination protocol.

  • Evacuate and Don PPE: Immediately restrict access to the area. Don chemical-resistant nitrile gloves, safety goggles, and an N95 or P100 particulate respirator[4].

  • Containment (No Dry Sweeping): Never use a dry brush or compressed air. Dry sweeping generates airborne dust, directly violating the P261 precautionary statement (Avoid breathing dust)[4].

  • Damp Wiping: Moisten disposable laboratory wipes with a solvent in which the compound is soluble (e.g., ethanol or a dilute alkaline water solution). Gently wipe the powder from the outside perimeter of the spill inward to prevent spreading[4].

  • Self-Validating Decontamination (The UV Method): Anthranilic acid derivatives exhibit native fluorescence under long-wave ultraviolet (UV) light. Validation Step: After wiping, illuminate the benchtop with a handheld 365 nm UV lamp. The absence of blue/green fluorescent residues visually confirms complete chemical removal, validating your decontamination without the need for complex LC-MS surface swabbing.

  • Waste Containerization: Place all contaminated wipes, gloves, and empty product vials into a designated, sealable solid hazardous waste container[7]. Label as "Toxic Solid Waste - Substituted Benzoic Acids" and entrust to a licensed waste disposal company[2].

References[2] SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. https://www.tcichemicals.com[8] Safety Data Sheet - Canbipharm. canbipharm.com.https://www.canbipharm.com[4] 2-Amino-3-methoxybenzoic acid 98 3177-80-8 - Sigma-Aldrich. sigmaaldrich.com. https://www.sigmaaldrich.com[3] this compound | CymitQuimica. cymitquimica.com.https://www.cymitquimica.com[1] 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 - ChemicalBook. chemicalbook.com. https://www.chemicalbook.com[6] Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management - Benchchem. benchchem.com.https://www.benchchem.com[5] Guide to Laboratory Sink/Sewer Disposal of Wastes: EPA Compliance Fact Sheet. vumc.org.https://www.vumc.org[7] Safety Data Sheet Benzoic acid - Redox. redox.com. https://www.redox.com

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.